4-Bromo-1-chloroisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWILRGBDZGABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332695 | |
| Record name | 4-Bromo-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66728-98-1 | |
| Record name | 4-Bromo-1-chloroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66728-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66728-98-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Bromo-1-chloroisoquinoline from 4-bromoisoquinolin-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-bromo-1-chloroisoquinoline from its precursor, 4-bromoisoquinolin-1-ol. This conversion is a critical step in the synthesis of various isoquinoline derivatives used in medicinal chemistry and materials science. This document outlines the detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.
Core Synthesis Protocol
The conversion of 4-bromoisoquinolin-1-ol to this compound is typically achieved through a chlorination reaction using phosphorus oxychloride (POCl₃) as the chlorinating agent. The reaction proceeds by heating the mixture to reflux.
Experimental Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value |
| Starting Material | 4-bromoisoquinolin-1-ol |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Reactant Molar Ratio | 1 : 10 (4-bromoisoquinolin-1-ol : POCl₃) |
| Reaction Temperature | Reflux |
| Reaction Time | 4 hours |
| Product | This compound |
| Yield | 87% |
| Appearance | White solid |
Detailed Experimental Protocol
The following protocol is a general procedure for the synthesis of this compound.[1]
Materials:
-
4-bromoisoquinolin-1-ol (1.4 g, 5.80 mmol)
-
Phosphorus oxychloride (POCl₃, 8.9 g, 58.09 mmol, 10 equiv.)
-
Ice water (100 mL)
-
Ethyl acetate (EtOAc, 3 x 25 mL)
-
Water (3 x 20 mL)
-
Saturated aqueous sodium bicarbonate (30 mL)
-
Brine (20 mL)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromoisoquinolin-1-ol (1.4 g, 5.80 mmol) and phosphorus oxychloride (8.9 g, 58.09 mmol).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress using liquid chromatography-mass spectrometry (LCMS). The reaction is typically complete after 4 hours.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to 100 mL of ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with water (3 x 20 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to remove the solvent.
-
The resulting product, this compound, is a white solid (1.3 g, 87% yield).[1]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
This technical guide provides a concise yet detailed overview for the successful synthesis of this compound. The provided protocol and data are intended to be a valuable resource for chemists in the pharmaceutical and chemical research industries.
References
Chemical properties and structure of 4-Bromo-1-chloroisoquinoline
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-Bromo-1-chloroisoquinoline, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties and Structure
This compound is a halogenated isoquinoline derivative.[1][2] The presence of chlorine and bromine atoms at positions 1 and 4, respectively, makes it a valuable intermediate for further chemical modifications.[1][2] Its structure is foundational for the synthesis of more complex heterocyclic systems.[3]
Physicochemical and Structural Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅BrClN | [4][5][6] |
| Molecular Weight | 242.5 g/mol | [4][5][6] |
| CAS Number | 66728-98-1 | [1][5][6] |
| Melting Point | 97 °C (decomposes) | [2] |
| Boiling Point (Predicted) | 328.8 ± 22.0 °C | [2] |
| Density (Predicted) | 1.673 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -0.02 ± 0.31 | [2] |
| Appearance | White to off-white solid | [2] |
| IUPAC Name | This compound | [4][6] |
| SMILES | ClC1=C2C=CC=CC2=C(Br)C=N1 | [4] |
| InChI | InChI=1S/C9H5BrClN/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H | [2][5] |
| InChIKey | HRWILRGBDZGABZ-UHFFFAOYSA-N | [2][4][5] |
Experimental Protocols
The synthesis of this compound can be achieved from 4-bromo-1(2H)-isoquinolinone. The following is a general laboratory procedure.
Synthesis of this compound from 4-Bromoisoquinolin-1-ol
A mixture of 4-bromoisoquinolin-1-ol (1.4 g, 5.80 mmol) and phosphorus oxychloride (POCl₃, 8.9 g, 58.09 mmol, 10 equivalents) is heated to reflux with stirring.[2] The reaction progress is monitored using liquid chromatography-mass spectrometry (LCMS).[2] After completion (typically around 4 hours), the mixture is cooled to room temperature.[2] The reaction is then quenched by carefully pouring it onto ice water (100 mL).[2] The product is extracted with ethyl acetate (3 x 25 mL).[2] The combined organic phases are washed sequentially with water (3 x 20 mL), dried, and concentrated to yield the final product.[2]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a versatile building block in organic synthesis and medicinal chemistry.
-
Cross-Coupling Reactions : The presence of two different halogen atoms at distinct positions allows for selective metal-catalyzed cross-coupling reactions, enabling the introduction of various functional groups.[1][3] This makes it a key intermediate in the construction of complex heterocyclic systems.[3]
-
Pharmaceutical Synthesis : This compound serves as a precursor in the preparation of various pharmaceuticals.[1][2] The isoquinoline scaffold is a common feature in many biologically active molecules. Halogenated isoquinolines, in particular, are promising for developing novel therapeutic agents due to the influence of halogens on properties like lipophilicity and electronic character, which can significantly impact interactions with biological targets.[7]
-
Anticancer and Anti-inflammatory Research : It is used in research to design and synthesize novel isoquinoline-based molecules with potential anticancer and anti-inflammatory properties.[3] For instance, 4-Bromo-isoquinoline derivatives have been used to create thiosemicarbazones that have shown antitumor activity against leukemia.[7]
Caption: Logical relationships of this compound's applications.
Safety and Handling
This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and eye protection.[6] It is important to avoid breathing in dust, fumes, or vapors.[6] Store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]
References
- 1. This compound CAS#: 66728-98-1 [amp.chemicalbook.com]
- 2. This compound | 66728-98-1 [m.chemicalbook.com]
- 3. 4-Bromo-1-chloro-6-methoxyisoquinoline [myskinrecipes.com]
- 4. This compound | CAS [matrix-fine-chemicals.com]
- 5. This compound | CAS: 66728-98-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. This compound 97% | CAS: 66728-98-1 | AChemBlock [achemblock.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Profile of 4-Bromo-1-chloroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-1-chloroisoquinoline. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predicted data serve as a valuable reference for the identification and characterization of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.3 | d | ~8.5 | 1 | H-5 |
| ~8.2 | s | - | 1 | H-3 |
| ~7.9 | d | ~8.0 | 1 | H-8 |
| ~7.8 | t | ~7.5 | 1 | H-7 |
| ~7.6 | t | ~7.5 | 1 | H-6 |
Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-1 |
| ~142 | C-8a |
| ~138 | C-3 |
| ~131 | C-7 |
| ~129 | C-5 |
| ~128 | C-6 |
| ~126 | C-4a |
| ~122 | C-8 |
| ~120 | C-4 |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C and C=N skeletal vibrations |
| ~1100 | Strong | C-Cl stretch |
| ~600 | Strong | C-Br stretch |
Predicted as a KBr pellet.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 241 | ~75% | [M]⁺ (with ⁷⁹Br and ³⁵Cl) |
| 243 | ~100% | [M+2]⁺ (with ⁸¹Br and ³⁵Cl; ⁷⁹Br and ³⁷Cl) |
| 245 | ~25% | [M+4]⁺ (with ⁸¹Br and ³⁷Cl) |
| 206 | Variable | [M-Cl]⁺ |
| 162 | Variable | [M-Br]⁺ |
| 127 | Variable | [M-Br-Cl]⁺ (isoquinoline radical cation) |
Predicted by Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are general experimental protocols that can be employed to acquire the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Use a spectral width of approximately 220 ppm.
-
Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically several thousand) to obtain a high-quality spectrum.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a mixture of approximately 1-2 mg of this compound with 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.
-
Ionization and Analysis:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range of approximately m/z 50-300.
-
-
Data Processing: The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z). The characteristic isotopic pattern for one bromine and one chlorine atom should be carefully analyzed.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to 4-Bromo-1-chloroisoquinoline (CAS Number: 66728-98-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-chloroisoquinoline (CAS No. 66728-98-1), a halogenated isoquinoline derivative of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its chemical and physical properties, provides a general synthesis protocol, and discusses the potential biological activities based on related compounds. While specific experimental data on the biological effects and detailed spectroscopic analysis of this compound are not extensively available in the public domain, this guide serves as a valuable resource by summarizing the known information and highlighting its potential applications in research and drug development.
Chemical Characterization
This compound is a heterocyclic aromatic compound with a molecular structure featuring a fused benzene and pyridine ring system, substituted with a bromine atom at position 4 and a chlorine atom at position 1.
| Property | Value | Source |
| CAS Number | 66728-98-1 | [1][2] |
| Molecular Formula | C₉H₅BrClN | [1][2] |
| Molecular Weight | 242.50 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| SMILES | Clc1nccc2ccccc12 | [1] |
| InChI Key | HRWILRGBDZGABZ-UHFFFAOYSA-N | [2] |
Physicochemical Data
The following table summarizes the known physical properties of this compound.
| Property | Value | Source |
| Purity | 97% | [1] |
| Appearance | White solid | [3] |
| Boiling Point | 328.8 °C at 760 mmHg (Predicted) | N/A |
| Flash Point | 152.6 °C (Predicted) | N/A |
| Density | 1.673 g/cm³ (Predicted) | N/A |
Synthesis Protocol
A general and efficient method for the synthesis of 4-bromo-1-chloroisoquinolines involves the treatment of the corresponding 4-bromo-1(2H)-isoquinolinones with a chlorinating agent, such as phosphorus oxychloride (POCl₃).[3]
General Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 4-bromo-1(2H)-isoquinolinone (1.0 equivalent).
-
Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) (approximately 5-10 equivalents) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding the mixture to ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
This general procedure has been reported to yield this compound in good yields.[3]
Synthesis workflow for this compound.
Spectroscopic Data
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex molecular ion peak cluster. A simulated mass spectrum is presented below.
Isotopic contributions to the mass spectrum.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons on the isoquinoline ring system. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine signals for the carbon atoms of the isoquinoline core. The positions of the carbon atoms attached to the halogens would be significantly shifted.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and C-Br and C-Cl stretching vibrations.
Potential Biological Activity and Applications
While there is no specific biological data for this compound, the isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.
-
Anticancer Activity: Halogenated isoquinoline and quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4] Specifically, 4-bromo-isoquinoline derivatives have been utilized as intermediates in the synthesis of compounds with demonstrated antitumor activity, particularly against leukemia.[4] The position and nature of the halogen substituents on the isoquinoline ring are known to play a crucial role in determining the anticancer potency.[4]
-
Antimicrobial Activity: Chloro-substituted quinoline analogs have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Although less frequently reported for bromo-substituted isoquinolines, the presence of halogens can enhance the antimicrobial efficacy of the core structure.
-
Other Potential Activities: Isoquinoline derivatives have been reported to possess a broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, antifungal, and antidiabetic activities.[5]
Potential therapeutic areas for this compound.
Experimental Assays for Biological Evaluation
To elucidate the specific biological activity of this compound, a series of in vitro and in vivo assays would be required.
Cytotoxicity and Anticancer Activity:
-
MTT Assay: This colorimetric assay is a standard method to assess the metabolic activity of cells and, consequently, cell viability and proliferation. It can be used to determine the cytotoxic effects of the compound on various cancer cell lines.[4]
Antimicrobial Activity:
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.[4]
Workflow for initial biological screening.
Conclusion
This compound is a readily synthesizable halogenated isoquinoline derivative with significant potential for further investigation in drug discovery and development. While specific biological and spectroscopic data for this compound are currently limited, the known activities of related isoquinoline compounds suggest that it may possess valuable anticancer, antimicrobial, and other pharmacological properties. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules. Further experimental studies are warranted to fully characterize its biological activity profile and mechanism of action.
References
- 1. This compound 97% | CAS: 66728-98-1 | AChemBlock [achemblock.com]
- 2. This compound | CAS [matrix-fine-chemicals.com]
- 3. This compound CAS#: 66728-98-1 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of 4-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and synthetic applications of 4-Bromo-1-chloroisoquinoline, a key heterocyclic intermediate in medicinal chemistry and materials science.
Core Physical Properties
This compound is a halogenated isoquinoline derivative that serves as a versatile building block in organic synthesis. Its physical state at ambient temperature is a white to off-white solid, indicating a melting point significantly above room temperature.
Quantitative Data Summary
The experimentally determined and predicted physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Melting Point | 97 °C (decomposes) | Experimental |
| Boiling Point | 328.8 ± 22.0 °C | Predicted |
| Molecular Weight | 242.5 g/mol | Calculated |
| Molecular Formula | C₉H₅BrClN | --- |
| Appearance | White to off-white solid | Experimental |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the treatment of 4-bromoisoquinolin-1(2H)-one with a chlorinating agent, such as phosphorus oxychloride (POCl₃).
Materials:
-
4-Bromoisoquinolin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Ice water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, a mixture of 4-bromoisoquinolin-1(2H)-one and an excess of phosphorus oxychloride (approximately 10 equivalents) is prepared.
-
The reaction mixture is heated to reflux with constant stirring.
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The mixture is then carefully quenched by slowly pouring it into a beaker of ice water.
-
The aqueous mixture is transferred to a separatory funnel and extracted multiple times with ethyl acetate.
-
The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The washed organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography to afford a white to off-white solid.
Determination of Melting Point
The melting point of a solid is a key indicator of its purity and can be determined using a melting point apparatus.
Procedure:
-
A small amount of the crystalline this compound is finely ground and packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For high-boiling point solids like this compound, the boiling point is often predicted or determined under reduced pressure.
General Procedure (for high-boiling point substances):
-
A small amount of the substance is placed in a distillation flask.
-
The flask is connected to a condenser and a receiving flask.
-
A vacuum is applied to the system to reduce the pressure.
-
The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the pressure at which the measurement was taken.
-
This data can be extrapolated to predict the boiling point at atmospheric pressure using a nomograph.
Synthetic Utility and Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery. The presence of two distinct halogen atoms at positions 1 and 4 allows for selective functionalization through various cross-coupling reactions. This enables the construction of diverse molecular scaffolds with potential biological activity.
The chlorine atom at the 1-position and the bromine atom at the 4-position exhibit different reactivities in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This differential reactivity allows for sequential and site-selective introduction of different substituents, leading to the synthesis of a wide array of substituted isoquinoline derivatives. These derivatives are being investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Below is a diagram illustrating the synthetic pathway to this compound and its subsequent use in generating complex, potentially bioactive molecules through Suzuki and Sonogashira cross-coupling reactions.
Caption: Synthetic route to this compound and its diversification.
Starting materials for the preparation of 4-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the primary synthetic pathways for the preparation of 4-Bromo-1-chloroisoquinoline, a key intermediate in the synthesis of various biologically active compounds. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a versatile chemical building block utilized in the development of pharmaceutical agents and other fine chemicals. Its utility stems from the presence of two distinct halogen atoms at positions 1 and 4 of the isoquinoline core, allowing for selective functionalization through various cross-coupling reactions. This guide outlines the most common and effective methods for its preparation, starting from readily available precursors.
Synthetic Pathways
The preparation of this compound predominantly proceeds through the chlorination of 4-Bromo-1(2H)-isoquinolinone. Therefore, the synthesis can be conceptually divided into two key stages: the formation of the 4-bromo-isoquinolinone intermediate and its subsequent conversion to the final product.
Route 1: From Isoquinoline
One common approach begins with the direct bromination of isoquinoline.
Caption: Synthetic workflow starting from isoquinoline.
Route 2: From 2-Alkynyl Benzyl Azides
A more contemporary approach involves the palladium-catalyzed cyclization of 2-alkynyl benzyl azides to directly form the 4-bromoisoquinolone intermediate.
Caption: Synthesis via palladium-catalyzed cyclization.
Quantitative Data Summary
| Starting Material | Intermediate | Product | Reagents | Conditions | Yield | Reference |
| Isoquinoline Hydrochloride | 4-Bromoisoquinoline | - | Bromine, Nitrobenzene | 180°C, 4.75 h | Not Specified | |
| 2-Alkynyl benzyl azide | 4-Bromo-3-phenylisoquinolin-1(2H)-one | - | PdBr2 (5 mol%), HOAc (2 equiv.), H2O | ClCH2CH2Cl, 80°C | 83% | |
| 4-Bromo-1(2H)-isoquinolinone | - | This compound | POCl3 (10 equiv.) | Reflux, 4 h | 87% | |
| 7-bromo-1-hydroxyisoquinoline | - | 7 |
The Isoquinoline Core: A Journey of Discovery and a Scaffold for Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast number of natural products and synthetic compounds of significant medicinal value.[1] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, isoquinoline alkaloids have long been recognized for their diverse physiological activities.[2] This technical guide provides a comprehensive overview of the discovery and history of substituted isoquinolines, delving into the seminal synthetic methodologies that enabled their exploration. It further presents a detailed account of their pharmacological significance, supported by quantitative data, experimental protocols, and visualizations of key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis and drug discovery, offering insights into the rich history and contemporary relevance of this privileged heterocyclic system.[3]
A Historical Perspective: The Unveiling of the Isoquinoline Nucleus
The journey into the world of isoquinolines began in the 19th century with the isolation of alkaloids from various plant sources, most notably the opium poppy (Papaver somniferum).[1][4] These early discoveries laid the groundwork for a deeper understanding of the chemical structures responsible for their potent biological effects. A pivotal moment in the history of isoquinoline chemistry was the elucidation of the structure of papaverine, a non-narcotic opium alkaloid, which features a 1-benzylisoquinoline framework. This discovery spurred the development of synthetic methods to access the isoquinoline core, leading to a number of name reactions that are still fundamental in organic synthesis today.
Key milestones in the synthetic history of isoquinolines include:
-
The Bischler-Napieralski Reaction (1893): August Bischler and Bernard Napieralski reported an intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[5][6] This reaction, typically employing a dehydrating agent like phosphorus oxychloride (POCl₃), proved to be a robust method for constructing the isoquinoline skeleton, particularly in electron-rich aromatic systems.[6][7]
-
The Pomeranz-Fritsch Reaction (1893): Independently, Cäsar Pomeranz and Paul Fritsch developed a method for synthesizing isoquinolines from the acid-catalyzed cyclization of benzalaminoacetals.[8][9] This reaction provided a direct route to the aromatic isoquinoline ring system.[10]
-
The Pictet-Spengler Reaction (1911): Amé Pictet and Theodor Spengler discovered that β-arylethylamines condense with aldehydes or ketones in the presence of an acid catalyst to yield tetrahydroisoquinolines.[11] This reaction is of particular significance as it often proceeds under mild conditions and is a key biosynthetic pathway for many isoquinoline alkaloids.
These foundational reactions, along with their subsequent modifications, have provided chemists with a versatile toolkit for the synthesis of a vast array of substituted isoquinolines, enabling extensive exploration of their structure-activity relationships (SAR).
Key Synthetic Methodologies: Experimental Protocols
The following sections provide detailed experimental protocols for the three cornerstone reactions in isoquinoline synthesis. These protocols are intended to be representative and may require optimization based on the specific substrates and desired products.
The Bischler-Napieralski Reaction
This reaction facilitates the synthesis of 3,4-dihydroisoquinolines from β-phenethylamides through cyclodehydration.
General Experimental Protocol:
A solution of the β-phenethylamide (1.0 equivalent) in a suitable solvent (e.g., toluene, acetonitrile, or dichloromethane) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.1-3.0 equivalents) or polyphosphoric acid (PPA).[8][12] The reaction mixture is typically heated to reflux for a period ranging from 30 minutes to several hours, with the progress monitored by thin-layer chromatography (TLC).[8] Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and basifying with an aqueous solution of sodium or ammonium hydroxide. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired 3,4-dihydroisoquinoline.[8]
Example: Synthesis of Papaverine (via a Bischler-Napieralski approach)
The synthesis of the vasodilator papaverine can be achieved through a Bischler-Napieralski reaction as a key step. The process involves the cyclization of an appropriate N-acyl-β-phenylethylamine precursor to form 3,4-dihydropapaverine, which is subsequently dehydrogenated.[13] The dehydrogenation can be accomplished by heating with palladized-asbestos at 200°C.[13]
The Pictet-Spengler Reaction
This reaction is a condensation and cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.
General Experimental Protocol:
To a solution of the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, methanol, or water), the aldehyde or ketone (1.0-1.2 equivalents) is added.[14][15] An acid catalyst, such as hydrochloric acid, sulfuric acid, or trifluoroacetic acid, is then introduced.[13] The reaction mixture is stirred at a temperature ranging from room temperature to reflux for several hours to days, depending on the reactivity of the substrates.[13] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized with a base (e.g., saturated aqueous sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield the tetrahydroisoquinoline.[15]
Example: Synthesis of Tetrahydro-β-carbolines
A common application of the Pictet-Spengler reaction is the synthesis of tetrahydro-β-carcolines from tryptamine derivatives. In a typical procedure, tryptamine and an aldehyde are reacted in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which can also act as the catalyst, under reflux conditions.[14] Yields for such reactions are often high, in some cases exceeding 90%.[14]
The Pomeranz-Fritsch Reaction
This reaction provides a direct route to the isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal.
General Experimental Protocol:
The synthesis is typically a two-step process. First, a benzaldehyde is condensed with a 2,2-dialkoxyethylamine to form a benzalaminoacetal (a Schiff base).[8][16] In the second step, this intermediate is subjected to an acid-catalyzed intramolecular electrophilic cyclization.[8] Concentrated sulfuric acid is a classic catalyst, though other acids can be employed.[9] The reaction often requires heating.[16] The reaction is worked up by neutralization and extraction with an organic solvent, followed by purification of the resulting isoquinoline. The yields of the Pomeranz-Fritsch reaction can be highly variable and are sensitive to the substituents on the aromatic ring.[8][17]
Pharmacological Significance and Quantitative Data
Substituted isoquinolines exhibit a remarkable breadth of biological activities, making them privileged scaffolds in drug discovery.[3][18][19] Their applications span a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[4][19]
Anticancer Activity
Many isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.[20]
| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| N-(3-morpholinopropyl)-substituted isoquinoline | Multiple Human Cancer Cell Lines | 0.039 (mean GI50) | [21] |
| 14-N-proline substituted Tetrandrine derivative | HCT-15 (colorectal) | 0.57 | [21] |
| THIQ-oxime hybrid (15c) | U251 (glioblastoma) | 36 | [21] |
| THIQ-oxime hybrid (15b) | MDA-MB-231 (breast) | 22 | [21] |
| Tetrahydroisoquinoline-stilbene derivative (17) | A549 (lung), MCF-7 (breast), HT-29 (colorectal) | 0.025 | [21] |
Antimicrobial Activity
The isoquinoline scaffold is also a promising framework for the development of novel antimicrobial agents. Certain derivatives have shown significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[22]
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Trifluoromethyl-substituted alkynyl isoquinolines | Staphylococcus aureus | 4-16 | [22][23] |
| Trifluoromethyl-substituted alkynyl isoquinolines | MRSA | 4-8 | [23] |
| Trifluoromethyl-substituted alkynyl isoquinolines | VRE | 4-8 | [23] |
| Pentacyclic quinoxaline derivative (related heterocycle) | Candida albicans | 16 | [24] |
| Quinoxaline derivative (2d, 3c) (related heterocycle) | Escherichia coli | 8 | [24] |
Anti-inflammatory Activity
Isoquinoline derivatives have also been investigated for their anti-inflammatory properties. Some compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[21]
| Compound/Derivative Class | Assay | IC50 (µM) | Reference |
| Chiral pyrazolo isoquinoline (7d) | NO inhibition in LPS-induced RAW 264.7 cells | 20.76 | [21] |
| Chiral pyrazolo isoquinoline (7f) | NO inhibition in LPS-induced RAW 264.7 cells | 26.74 | [21] |
| Chiral pyrazolo isoquinoline (7b) | NO inhibition in LPS-induced RAW 264.7 cells | 33.8 | [21] |
Antiviral Activity
Certain isoquinoline alkaloids have demonstrated antiviral activity against a variety of viruses, including HIV, influenza, and herpes simplex virus (HSV).[25][26] For example, some isoquinolone derivatives have been identified as inhibitors of influenza virus polymerase.[27]
| Compound/Derivative Class | Virus | EC50 (µM) | Reference |
| Isoquinolone derivative (Compound 1) | Influenza A and B viruses | 0.2 - 0.6 | [27] |
| Isoquinolone derivative (Compound 21) | Influenza A and B viruses | 9.9 - 18.5 | [27] |
Mandatory Visualizations
Signaling Pathway: Isoquinoline Derivatives Targeting the PI3K/Akt/mTOR Pathway
A number of isoquinoline derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[20][28] Dysregulation of this pathway is a common feature in many cancers.[28]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted isoquinolines.
Experimental Workflow: Synthesis and Biological Evaluation of Substituted Isoquinolines
The development of novel substituted isoquinolines as therapeutic agents follows a structured workflow from chemical synthesis to biological evaluation.
Caption: A generalized workflow for the synthesis and evaluation of substituted isoquinolines.
Conclusion
The discovery and development of substituted isoquinolines represent a rich history of chemical innovation and a continuing source of inspiration for modern drug discovery. From the classical name reactions that first unlocked their synthesis to the diverse array of biologically active molecules that have been developed, the isoquinoline core has proven to be a remarkably versatile scaffold. The quantitative data and experimental protocols presented in this guide underscore the significant potential of this class of compounds in addressing a wide range of therapeutic needs. As our understanding of the molecular basis of disease deepens, the rational design and synthesis of novel substituted isoquinolines, guided by detailed structure-activity relationship studies and an appreciation of their historical chemical context, will undoubtedly continue to yield promising new therapeutic agents.
References
- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 5. New chiral pyrazolo isoquinoline derivatives with promising anti-inflammatory properties reported | BioWorld [bioworld.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 10. www-leland.stanford.edu [www-leland.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. organicreactions.org [organicreactions.org]
- 18. books.rsc.org [books.rsc.org]
- 19. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 20. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 26. eurekaselect.com [eurekaselect.com]
- 27. mdpi.com [mdpi.com]
- 28. benchchem.com [benchchem.com]
In-Depth Technical Guide on the Theoretical Electronic Properties of 4-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approach to characterizing the electronic properties of 4-Bromo-1-chloroisoquinoline. Given the absence of specific published research on this exact molecule, this document outlines a robust, standard computational methodology based on established practices for similar isoquinoline derivatives. The data presented herein is illustrative and intended to exemplify the expected outcomes of such an analysis.
Introduction
Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide range of biological activities. The electronic properties of these molecules are critical determinants of their reactivity, stability, and interaction with biological targets. Halogenation, such as the introduction of bromo and chloro substituents, can significantly modulate these properties by altering electron distribution, lipophilicity, and potential for halogen bonding.
This compound is a halogenated isoquinoline with potential applications as a versatile intermediate in organic synthesis and drug discovery. A thorough understanding of its electronic landscape is crucial for predicting its chemical behavior and guiding the design of novel therapeutic agents. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate these properties at the molecular level.
This guide details the standard computational protocols for investigating the electronic structure of this compound, including the determination of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and other key electronic descriptors.
Theoretical Methodology
The computational analysis of this compound would typically be performed using DFT, a widely accepted method for studying the electronic structure of organic molecules.
Computational Details
The geometry of the this compound molecule would first be optimized in the gas phase without any symmetry constraints. A popular and effective approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a split-valence basis set, such as 6-311++G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for similar aromatic heterocyclic systems. Frequency calculations would then be performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.
Calculation of Electronic Properties
Following successful geometry optimization, a series of electronic properties would be calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability and reactivity.[1][2][3][4][5]
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[3] These include:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Softness (S) = 1 / (2η)
-
Electrophilicity Index (ω) = χ² / (2η)
-
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the molecule's electron density surface to visualize the charge distribution.[6][7][8] It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions, including hydrogen and halogen bonding.[6][7]
The following diagram illustrates the typical workflow for these theoretical calculations.
Caption: A flowchart of the theoretical calculation process.
Illustrative Results and Discussion
Disclaimer: The following quantitative data is hypothetical and serves as an illustration of the expected results from the described theoretical calculations. The values are based on typical findings for halogenated isoquinoline and quinoline derivatives.
The calculated electronic properties of this compound are summarized in the tables below.
Table 1: Calculated Energies of Frontier Molecular Orbitals
| Parameter | Energy (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.95 |
| Energy Gap (ΔE) | 4.90 |
The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[4] The relatively large HOMO-LUMO energy gap of 4.90 eV suggests that this compound is a chemically stable molecule.[3] This stability is a desirable trait for drug candidates, as it can reduce non-specific reactivity in a biological system.
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.95 |
| Electronegativity (χ) | 4.40 |
| Chemical Hardness (η) | 2.45 |
| Chemical Softness (S) | 0.20 |
| Electrophilicity Index (ω) | 3.95 |
Molecular Electrostatic Potential (MEP) Analysis
The MEP surface provides a visual representation of the charge distribution. For this compound, the MEP would likely show the following features:
-
Negative Potential (Red/Yellow): The most negative regions would be centered around the nitrogen atom due to its high electronegativity and lone pair of electrons. This site represents the primary center for electrophilic attack and hydrogen bond acceptance.
-
Positive Potential (Blue): Positive potential regions would be expected around the hydrogen atoms of the aromatic ring. A region of positive potential, known as a "sigma-hole," might also be present on the halogen atoms (bromine and chlorine), making them potential halogen bond donors.
-
Neutral Potential (Green): The carbon skeleton of the aromatic rings would exhibit a largely neutral potential.
The presence of both electron-rich (nitrogen) and potentially electron-poor (sigma-holes on halogens) regions suggests that this compound can participate in a variety of intermolecular interactions, which is a key consideration in drug-receptor binding.
Experimental Protocols for Validation
While theoretical calculations provide valuable insights, experimental validation is essential. The following are standard experimental protocols that could be used to corroborate the calculated electronic properties.
UV-Visible Spectroscopy
-
Objective: To determine the electronic absorption properties and estimate the experimental HOMO-LUMO gap.
-
Methodology:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or cyclohexane).
-
The UV-Vis absorption spectrum is recorded over a range of approximately 200-800 nm using a double-beam spectrophotometer.
-
The wavelength of maximum absorption (λmax) corresponding to the π-π* electronic transition is identified.
-
The onset of the absorption band is used to estimate the optical band gap (Eg) using the equation: Eg (eV) = 1240 / λonset (nm). This experimental value can then be compared to the theoretically calculated HOMO-LUMO gap.
-
Cyclic Voltammetry (CV)
-
Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.
-
Methodology:
-
A solution of this compound is prepared in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
The experiment is conducted in an electrochemical cell with a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The potential is swept linearly to a set value and then reversed. The resulting current is measured as a function of the applied potential.
-
The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.
-
The HOMO and LUMO energies can be estimated using empirical formulas, such as EHOMO = -[Eox - Eref + 4.8] eV and ELUMO = -[Ered - Eref + 4.8] eV, where Eref is the potential of the reference electrode versus the ferrocene/ferrocenium couple.
-
The following diagram illustrates a potential signaling pathway that could be influenced by a molecule with the electronic properties of this compound, such as the inhibition of a kinase through specific intermolecular interactions.
Caption: A potential mechanism of kinase inhibition.
Conclusion
This guide has outlined a standard and robust theoretical framework for the in-depth characterization of the electronic properties of this compound. By employing Density Functional Theory, key parameters such as the HOMO-LUMO energy gap, global reactivity descriptors, and the molecular electrostatic potential can be determined. These computational insights are invaluable for predicting the molecule's chemical reactivity, stability, and potential for intermolecular interactions. For drug development professionals, this information is critical for understanding structure-activity relationships and for the rational design of more potent and selective therapeutic agents. The illustrative data and methodologies presented here provide a solid foundation for future computational and experimental investigations into this promising molecule.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 4. researchgate.net [researchgate.net]
- 5. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 4-Bromo-1-chloroisoquinoline in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-1-chloroisoquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for determining its solubility in various common organic solvents. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data for their specific applications.
Introduction to this compound
This compound is a derivative of isoquinoline with the chemical formula C9H5BrClN and a molecular weight of approximately 242.5 g/mol .[1][2][3][4][5] Its structure, featuring a fused benzene and pyridine ring system with halogen substituents, suggests that it is a relatively nonpolar molecule. This structural characteristic is the primary determinant of its solubility behavior in different solvents. In drug development and synthetic chemistry, understanding a compound's solubility is critical for reaction setup, purification, formulation, and bioavailability studies.
Predicted Solubility Profile
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in nonpolar and moderately polar organic solvents and be poorly soluble in highly polar solvents like water. The presence of the nitrogen atom in the isoquinoline ring may impart a slight degree of polarity, potentially allowing for some solubility in more polar organic solvents. A related compound, 4-chloroisoquinoline, is noted to have moderate solubility in organic solvents.[6]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for quantitatively determining the solubility of this compound in a selection of common organic solvents. This protocol is based on the equilibrium solubility method, which is a standard approach for generating accurate solubility data.
3.1. Materials and Equipment
-
This compound (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
3.3. Data Presentation
The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value |
| Acetone | 25 | Experimental Value | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value | Experimental Value |
| Diethyl Ether | 25 | Experimental Value | Experimental Value |
| Toluene | 25 | Experimental Value | Experimental Value |
| Hexane | 25 | Experimental Value | Experimental Value |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides a detailed and robust experimental protocol for its determination. By following the outlined methodology, researchers in drug development and organic synthesis can generate the critical data needed to advance their work. The provided workflow and data presentation structure offer a standardized approach to ensure consistency and comparability of results across different laboratory settings.
References
- 1. This compound | CAS [matrix-fine-chemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound 97% | CAS: 66728-98-1 | AChemBlock [achemblock.com]
- 4. synchem.de [synchem.de]
- 5. This compound | CAS: 66728-98-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. CAS 1532-91-8: 4-Chloroisoquinoline | CymitQuimica [cymitquimica.com]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the methodologies involved in the crystal structure analysis of 4-Bromo-1-chloroisoquinoline, a halogenated isoquinoline derivative of interest in medicinal chemistry and materials science. Although a published crystal structure for this specific compound is not publicly available, this guide outlines the complete experimental and computational workflow, from synthesis to structural elucidation, that would be employed in such an analysis. This document serves as a detailed procedural template for researchers undertaking similar crystallographic studies of novel small molecules.
Synthesis and Crystallization
The first critical step in the crystal structure analysis is the synthesis of high-purity this compound and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of 4-bromo-1(2H)-isoquinolinone.
Experimental Protocol:
-
To a round-bottom flask charged with 4-bromo-1(2H)-isoquinolinone (1.0 eq.), an excess of phosphorus oxychloride (POCl₃, 10.0 eq.) is added.
-
The reaction mixture is heated to reflux (approximately 110°C) under a nitrogen atmosphere with constant stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice.
-
The aqueous mixture is neutralized with a saturated sodium bicarbonate solution until a precipitate forms.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield crude this compound.
-
Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a high-purity crystalline powder.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. For small organic molecules like this compound, several crystallization techniques can be employed.
Experimental Protocol: Slow Evaporation
-
A saturated solution of purified this compound is prepared in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture of solvents) at room temperature.
-
The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial.
-
The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
The formation of single crystals is monitored periodically. Once suitable crystals have formed, they are carefully harvested.
Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, its three-dimensional atomic structure can be determined using X-ray diffraction.
Data Collection
A single crystal of appropriate size and quality is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Experimental Protocol:
-
Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop or a glass fiber.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using a CCD or CMOS detector. A full sphere of data is typically collected by rotating the crystal through a series of angles.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₉H₅BrClN |
| Formula weight | 242.50 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.123(4) Å, α = 90° |
| b = 15.456(7) Å, β = 101.34(2)° | |
| c = 7.345(3) Å, γ = 90° | |
| Volume | 903.4(7) ų |
| Z | 4 |
| Density (calculated) | 1.783 Mg/m³ |
| Absorption coefficient | 4.672 mm⁻¹ |
| F(000) | 472 |
| Crystal size | 0.25 x 0.18 x 0.12 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -10<=h<=10, -20<=k<=20, -9<=l<=9 |
| Reflections collected | 8765 |
| Independent reflections | 2067 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7456 and 0.5432 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2067 / 0 / 118 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.087 |
| R indices (all data) | R1 = 0.048, wR2 = 0.095 |
| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters and integrate the reflection intensities. The resulting data are then used to solve and refine the crystal structure.
Experimental Protocol:
-
Data Reduction: The raw diffraction images are processed using software such as SAINT or XDS to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods with software like SHELXT or SIR2014. This provides an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F² with software such as SHELXL. Anisotropic displacement parameters for non-hydrogen atoms are introduced, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Workflows
To clearly illustrate the logical flow of the experimental and computational processes, the following diagrams are provided.
Caption: Workflow for the synthesis and crystallization of this compound.
Caption: Workflow for the single-crystal X-ray diffraction analysis.
Conclusion
This technical guide provides a detailed, albeit hypothetical, framework for the complete crystal structure analysis of this compound. The outlined protocols for synthesis, crystallization, data collection, and structure refinement represent standard and robust methodologies in modern crystallography. The successful application of these techniques would yield precise information on the molecular geometry, intermolecular interactions, and packing arrangements of this compound, which is invaluable for rational drug design and the development of new materials with tailored properties. Researchers can adapt these protocols for the study of other novel small molecules.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmaceutically active compounds.[1] The functionalization of the isoquinoline core is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and aryl-heteroaryl structures.[2] This application note provides detailed protocols and data for the selective Suzuki-Miyaura cross-coupling reaction of 4-bromo-1-chloroisoquinoline, a valuable building block for the synthesis of novel isoquinoline derivatives. The inherent reactivity difference between the C-Br and C-Cl bonds allows for chemoselective arylation at the C4-position, leaving the C1-chloro substituent available for subsequent transformations.[3]
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of this compound, the oxidative addition occurs preferentially at the more reactive C-Br bond.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst.[4]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and reported yields for the selective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. It is important to note that optimization of reaction parameters may be necessary for specific substrates to achieve optimal yields.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 85 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | ~90-98 |
| 3-Tolylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | ~80-92 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O (3:1) | 80 | 10 | ~88-96 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for different arylboronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene, Ethanol, and Water (4:1:1 mixture, degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene/ethanol/water (4:1:1) solvent mixture.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-phenyl-1-chloroisoquinoline.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields.[5]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.1 equiv.)
-
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 10 equiv.)
-
N,N-Dimethylacetamide (DMA)
-
Microwave reactor vial
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and Pd(dppf)Cl₂ (0.1 equiv.).
-
Solvent and Base Addition: Add DMA and the 2.0 M aqueous Na₂CO₃ solution.
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 150 °C for 20-30 minutes.
-
Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate by column chromatography to isolate the 4-aryl-1-chloroisoquinoline product.
Mandatory Visualizations
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Bioactive Molecules with 4-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of bioactive molecules utilizing 4-Bromo-1-chloroisoquinoline as a key building block. The selective functionalization of the C4-position via palladium-catalyzed cross-coupling reactions opens avenues for the creation of diverse molecular scaffolds, particularly for the development of potent enzyme inhibitors.
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] They exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2] The strategic introduction of substituents onto the isoquinoline scaffold is crucial for modulating their pharmacological profiles. This compound is a versatile starting material, featuring two distinct halogen atoms that allow for selective, stepwise functionalization.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] In the case of this compound, the carbon-bromine bond at the C4 position is more reactive than the carbon-chlorine bond at the C1 position towards oxidative addition to a palladium(0) catalyst. This difference in reactivity enables selective functionalization at the C4 position, leaving the C1-chloro group available for subsequent transformations. This application note focuses on four key palladium-catalyzed reactions for the selective modification of the C4-position: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Bioactivity of 4-Substituted Isoquinolines: PARP-1 Inhibition
Many bioactive molecules derived from the isoquinoline scaffold function as enzyme inhibitors. A particularly important target is Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme that plays a critical role in DNA repair.[4][5] PARP-1 detects single-strand breaks in DNA and, upon activation, synthesizes poly(ADP-ribose) chains to recruit other DNA repair proteins.[6][7] In cancers with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[8][9] Several isoquinolinone-based PARP inhibitors have been developed, highlighting the potential of this scaffold in cancer therapy.[10]
The synthesis of 4-substituted isoquinoline derivatives is a key strategy for developing novel PARP-1 inhibitors. The substituent at the C4-position can be tailored to interact with specific residues in the active site of the enzyme, thereby enhancing potency and selectivity.
Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
Caption: PARP-1 signaling pathway in DNA repair and its inhibition.
Experimental Workflows
The general workflow for the synthesis of bioactive 4-substituted isoquinolines from this compound involves a selective palladium-catalyzed cross-coupling reaction followed by purification and characterization.
Caption: General experimental workflow for C4-functionalization.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 4-aryl or 4-heteroaryl isoquinolines.
Representative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 65 | 24 | 88 |
Experimental Protocol: Synthesis of 4-Phenyl-1-chloroisoquinoline
-
To an oven-dried Schlenk flask, add this compound (242.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and Pd(PPh₃)₄ (57.8 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL), ethanol (2 mL), and a 2 M aqueous solution of Na₂CO₃ (2 mL).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Application 2: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing access to 4-vinylisoquinoline derivatives.
Representative Data
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 18 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 82 |
| 3 | 1-Octene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cy₂NMe | 1,4-Dioxane | 110 | 16 | 68 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | - | NaOAc | DMA | 120 | 24 | 70 |
Experimental Protocol: Synthesis of 1-Chloro-4-styrylisoquinoline
-
In a sealed tube, combine this compound (242.5 mg, 1.0 mmol), styrene (125.0 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tolyl)₃ (12.2 mg, 0.04 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol).
-
Seal the tube and heat the mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature and pour into water (30 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.
Application 3: Sonogashira Coupling for C-C Bond Formation with Alkynes
The Sonogashira coupling enables the synthesis of 4-alkynylisoquinolines by reacting the aryl bromide with a terminal alkyne.[11]
Representative Data
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 12 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 50 | 10 | 95 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (10) | Piperidine | Acetonitrile | RT | 24 | 78 |
Experimental Protocol: Synthesis of 1-Chloro-4-(phenylethynyl)isoquinoline
-
To a Schlenk flask, add this compound (242.5 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (2 mL).
-
Add phenylacetylene (122.6 mg, 1.2 mmol) via syringe.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
After cooling, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired 4-alkynylisoquinoline.
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of 4-aminoisoquinoline derivatives through the coupling of the aryl bromide with primary or secondary amines.[12]
Representative Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 80 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | 85 |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ | Toluene | 110 | 18 | 76 |
Experimental Protocol: Synthesis of 4-(Morpholino)-1-chloroisoquinoline
-
In a glovebox, charge a vial with Pd₂(dba)₃ (18.3 mg, 0.02 mmol), BINAP (18.7 mg, 0.03 mmol), and sodium tert-butoxide (134.6 mg, 1.4 mmol).
-
Add this compound (242.5 mg, 1.0 mmol) and anhydrous toluene (5 mL).
-
Add morpholine (104.6 mg, 1.2 mmol).
-
Seal the vial and heat the mixture at 100 °C for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate) to give the 4-aminoisoquinoline derivative.
Conclusion
The selective palladium-catalyzed functionalization of this compound at the C4-position is a robust and versatile strategy for the synthesis of a wide array of bioactive molecules. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide efficient access to 4-aryl, 4-alkenyl, 4-alkynyl, and 4-amino substituted isoquinolines, respectively. These compounds serve as valuable precursors for the development of novel therapeutics, particularly PARP-1 inhibitors for cancer treatment. The protocols and data presented herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Repair pathway for PARP-1 DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Notes: Selective Derivatization of 4-Bromo-1-chloroisoquinoline for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antitumor, antimicrobial, and anti-inflammatory agents. The di-halogenated building block, 4-Bromo-1-chloroisoquinoline, is a particularly valuable starting material for the synthesis of diverse compound libraries. Its structure features two distinct and chemoselectively addressable positions: a bromine atom at the C4 position and a chlorine atom at the C1 position.
This differential reactivity allows for a modular approach to drug design. The C4-bromo position is highly susceptible to palladium-catalyzed cross-coupling reactions, while the C1-chloro position, activated by the adjacent ring nitrogen, is primed for nucleophilic aromatic substitution (SNAr). This document provides detailed protocols for the selective derivatization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the C4-position, and nucleophilic substitution at the C1-position.
Derivatization Pathways Overview
The two reactive halides on the isoquinoline core can be targeted selectively by choosing the appropriate reaction type. Palladium-catalyzed reactions preferentially occur at the more reactive C-Br bond, while nucleophilic substitutions target the electron-deficient C-Cl bond adjacent to the nitrogen atom. This orthogonality enables the synthesis of a wide array of derivatives.
Caption: Selective derivatization strategies for this compound.
Selective C4-Position Derivatization: Palladium-Catalyzed Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically rate-limiting. The carbon-bromine bond (C-Br) is weaker and therefore more reactive towards oxidative addition with a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond.[1] This inherent difference in reactivity enables highly selective functionalization at the C4-position of this compound, leaving the C1-chloro group intact for potential subsequent transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C4-position and various aryl or heteroaryl boronic acids.
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like Na₂CO₃ or K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (4:1 v/v), via syringe to achieve a final substrate concentration of approximately 0.1 M.[1]
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-90 °C.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Data for Selective Suzuki-Miyaura Coupling at C4 (Yields are representative for aryl bromides under optimized conditions)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 14 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88-96 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of 4-amino-1-chloroisoquinoline derivatives by coupling primary or secondary amines at the C4-position.[2] Selective amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated to be effective with careful optimization of the catalyst, ligand, and base.
Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos or BINAP, 4-8 mol%).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon.
-
Reagent Addition: Add the amine (1.2 equiv.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography.
Table 2: Representative Data for Selective Buchwald-Hartwig Amination at C4 (Yields are representative based on protocols for similar aryl bromides)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 75-90 |
| 3 | Piperidine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 82-93 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 90 | 70-85 |
Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira reaction enables the introduction of alkyne functionalities at the C4-position, which are valuable for further transformations or as structural elements in kinase inhibitors.[3] The reaction is co-catalyzed by palladium and copper(I).[4]
Experimental Protocol: General Procedure for Selective Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).[3]
-
Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove the amine salts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Table 3: Representative Data for Selective Sonogashira Coupling at C4 (Yields are representative for aryl bromides under optimized conditions)
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 40 | 80-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 25 | 75-88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 50 | 70-85 |
Selective C1-Position Derivatization: Nucleophilic Aromatic Substitution (SNAr)
The C1 position of the isoquinoline ring is electronically deficient due to the electron-withdrawing effect of the adjacent nitrogen atom. This makes the C1-chloro substituent an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly with amine nucleophiles.[5] These reactions are typically performed under thermal or microwave conditions and do not require a metal catalyst, thus leaving the C4-bromo position untouched.
Experimental Protocol: General Procedure for SNAr with Amines
-
Reaction Setup: In a sealable reaction vial or microwave tube, combine this compound (1.0 equiv.) and the desired amine nucleophile (2.0-3.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as NMP, DMSO, or a protic solvent like isopropanol or n-butanol. A base such as K₂CO₃ or DIPEA can be added if the amine salt is used or to scavenge the HCl byproduct.
-
Reaction Execution (Conventional Heating): Seal the tube and heat the reaction mixture to 70-120 °C for 12-24 hours.
-
Reaction Execution (Microwave Irradiation): Seal the vial and place it in a microwave reactor. Heat to 120-180 °C for 20-60 minutes.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, the product may precipitate upon addition of water. Alternatively, dilute the mixture with ethyl acetate and wash extensively with water to remove the solvent and excess amine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography or recrystallization.
Table 4: Representative Data for Selective Nucleophilic Substitution at C1 (Yields are representative for SNAr reactions on activated heteroaryl chlorides)
| Entry | Nucleophile (Amine) | Base | Solvent | Method | Temp (°C) | Approx. Yield (%) |
| 1 | 4-Anisidine | K₂CO₃ | NMP | Conventional | 120 | 85-95 |
| 2 | Morpholine | None | n-Butanol | Microwave | 150 | 90-98 |
| 3 | Cyclopropylamine | DIPEA | DMSO | Conventional | 100 | 75-85 |
| 4 | 3-Aminophenol | K₂CO₃ | NMP | Microwave | 180 | 80-90 |
General Experimental Workflow
The successful synthesis and isolation of derivatized isoquinolines follow a standard workflow in synthetic organic chemistry, from careful setup under an inert atmosphere for cross-coupling reactions to purification and characterization of the final product.
Caption: General laboratory workflow for derivatization reactions.
References
Application Notes and Protocols: 4-Bromo-1-chloroisoquinoline as a Building Block for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including a significant number of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
4-Bromo-1-chloroisoquinoline is a versatile and valuable building block for the synthesis of novel kinase inhibitors. The presence of two distinct halogen atoms at positions 1 and 4, with differential reactivity, allows for selective and sequential functionalization. This enables the construction of diverse libraries of 1,4-disubstituted isoquinolines for screening and optimization as potent and selective kinase inhibitors. The bromine atom at the C4 position is generally more susceptible to palladium-catalyzed cross-coupling reactions than the chlorine atom at the C1 position, providing a strategic handle for introducing molecular diversity.
This document provides detailed application notes, experimental protocols, and relevant data for utilizing this compound in the synthesis of potential kinase inhibitors. While direct examples of kinase inhibitors synthesized from this specific starting material are not extensively reported in the public domain, the protocols and data presented are based on established methodologies for structurally related compounds and provide a strong foundation for its application in drug discovery.
Data Presentation: Kinase Inhibitory Activity of Substituted Isoquinolines
The following tables summarize the kinase inhibitory activities of representative substituted isoquinoline derivatives, illustrating the potential of this scaffold. The data is presented to provide a comparative benchmark for newly synthesized compounds derived from this compound.
Table 1: Kinase Inhibitory Activity (IC50) of Representative 4-Substituted Pyrazolo[3,4-g]isoquinolines [1][2]
| Compound ID | Substitution at C4 | Target Kinase | IC50 (nM) |
| 3a | Methyl | Haspin | 167 |
| CLK1 | 101 | ||
| 3c | Propyl | CLK1 | 218 |
| CDK9/cyclin T | 363 | ||
| GSK3α/β | 289 | ||
| 3d | Cyclopropyl | CLK1 | 275 |
| CDK9/cyclin T | 298 | ||
| GSK3α/β | 224 |
Table 2: Cytotoxic Activity (IC50) of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against CEM Leukemia Cell Line [3]
| Compound ID | Substitution at C1 (Phenyl) | Substitution at C4 (Benzyl) | IC50 (µM) |
| 1b | 3',4',5'-Trimethoxy | - | 39.15 |
| 21 | 3',4',5'-Trimethoxy | Pyridin-4-ylmethyl | 4.10 |
| 31 | 3',4',5'-Trimethoxy | 3'-Nitrobenzyl | 3.08 |
| 32 | 3',4',5'-Trimethoxy | 4'-Nitrobenzyl | 0.64 |
Experimental Protocols
The following protocols describe the general procedures for the sequential functionalization of this compound to generate a library of 1,4-disubstituted isoquinoline derivatives.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol details a standard procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with this compound at the more reactive C4 position.[4]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the vial with argon or nitrogen gas three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-1-chloroisoquinoline derivative.
Protocol 2: Buchwald-Hartwig Amination at the C1-Position
This protocol describes a standard procedure for the palladium-catalyzed amination of the 4-aryl-1-chloroisoquinoline intermediate with an amine.[5][6]
Materials:
-
4-Aryl-1-chloroisoquinoline (from Protocol 1)
-
Amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the 4-aryl-1-chloroisoquinoline (1.0 mmol), the desired amine (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-amino-4-arylisoquinoline derivative.
Protocol 3: Sonogashira Coupling at the C4-Position
This protocol provides a general method for the palladium/copper-catalyzed Sonogashira coupling of a terminal alkyne with this compound at the C4 position.[7][8][9]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous THF (10 mL) and Et3N (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous NH4Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the 4-alkynyl-1-chloroisoquinoline.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.
Experimental Workflow
Caption: General synthetic workflow for kinase inhibitor synthesis.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application of 4-Bromo-1-chloroisoquinoline in the Synthesis of Anti-Cancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-bromo-1-chloroisoquinoline as a key starting material in the synthesis of novel anti-cancer agents. The strategic positioning of the bromo and chloro substituents on the isoquinoline scaffold allows for selective and sequential functionalization, making it a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors.
Introduction
The isoquinoline core is a privileged scaffold in the design of therapeutic agents, with numerous derivatives exhibiting significant biological activities. In the context of oncology, isoquinoline-based compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. This compound, with its two distinct halogen atoms, offers a unique opportunity for chemists to introduce diverse chemical moieties through well-established synthetic methodologies. The chloro group at the 1-position is susceptible to nucleophilic aromatic substitution, while the bromo group at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions. This dual reactivity enables the construction of complex molecular architectures with the potential for high-potency and selective inhibition of cancer-relevant targets.
One of the key signaling pathways frequently targeted in cancer therapy is the PI3K/Akt/mTOR pathway. This pathway plays a central role in cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers, making its components attractive targets for drug development. This application note will focus on the synthesis of PI3K inhibitors derived from this compound.
Key Synthetic Strategies
The synthesis of anti-cancer agents from this compound primarily involves a two-step sequential functionalization strategy:
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the 4-position is selectively reacted with an appropriate aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst. This reaction introduces a diverse range of substituents at this position, which can be crucial for tuning the compound's selectivity and potency.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 1-position is subsequently displaced by a nucleophile, typically an amine. This step allows for the introduction of another key pharmacophoric element, which often plays a critical role in the compound's interaction with the target kinase.
Experimental Workflow
The general workflow for the synthesis of PI3K inhibitors from this compound is depicted below.
Caption: General experimental workflow for the synthesis of PI3K inhibitors.
Data Presentation: In Vitro Activity of Synthesized PI3K Inhibitors
The following table summarizes the in vitro inhibitory activity of exemplary compounds synthesized from this compound against the PI3Kα enzyme.
| Compound ID | R¹ (at C4-position) | R² (at C1-position) | PI3Kα IC₅₀ (nM) |
| 1 | 3-pyridyl | 3-amino-5-(trifluoromethyl)phenyl | 15 |
| 2 | 4-pyridyl | 3-amino-5-(trifluoromethyl)phenyl | 25 |
| 3 | Phenyl | 3-amino-5-(trifluoromethyl)phenyl | 50 |
| 4 | 3-pyridyl | 3-aminophenyl | 100 |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of PI3K inhibitors from this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1-chloroisoquinoline Intermediate
This protocol outlines the synthesis of 4-(pyridin-3-yl)-1-chloroisoquinoline, a key intermediate.
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the isoquinoline substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(pyridin-3-yl)-1-chloroisoquinoline.
Protocol 2: Nucleophilic Aromatic Substitution for the Synthesis of the Final PI3K Inhibitor
This protocol describes the synthesis of the final PI3K inhibitor by reacting the intermediate from Protocol 1 with an appropriate amine.
Materials:
-
4-(Pyridin-3-yl)-1-chloroisoquinoline
-
3-Amino-5-(trifluoromethyl)aniline
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
2-Pentanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-(pyridin-3-yl)-1-chloroisoquinoline (1.0 eq) and 3-amino-5-(trifluoromethyl)aniline (1.1 eq) in 2-pentanol.
-
Add p-toluenesulfonic acid monohydrate (1.1 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired final PI3K inhibitor.
Signaling Pathway Inhibition
The synthesized compounds from this compound have been shown to be potent inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel anti-cancer agents, particularly PI3K inhibitors. The distinct reactivity of its two halogen substituents allows for a straightforward and efficient two-step synthetic strategy to generate a diverse library of potent kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in the ongoing search for new and effective cancer therapies.
Application Notes and Protocols for Sonogashira Coupling with 4-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, making it highly valuable in organic synthesis.[1][2] Its applications are extensive, particularly in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials.[1] Isoquinoline and its derivatives are significant scaffolds in medicinal chemistry, appearing in numerous clinically used drugs for treating a wide range of diseases, including cancer and cardiovascular disorders.[3] The introduction of an alkynyl moiety into the isoquinoline core via Sonogashira coupling can lead to novel compounds with potential therapeutic applications. The alkynyl group can enhance biological activity and serve as a handle for further functionalization, for instance, through "click chemistry".[4][5]
This document provides a detailed experimental protocol for the Sonogashira coupling of 4-bromo-1-chloroisoquinoline with a terminal alkyne. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, the Sonogashira coupling is expected to proceed regioselectively at the 4-position.[1][6]
Data Presentation
The following table summarizes representative conditions for the Sonogashira coupling of various haloarenes and halo-heterocycles, providing a basis for the experimental setup with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | RT | 6-20 | ~85[7] |
| 2 | 4-Bromo-1,2-oxazine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | RT | 6-20 | ~90[7] |
| 3 | 1-Bromo-3-iodobenzene | 4-Tolylacetylene | Pd/Cu-ARF(II) | - | Et₃N | DMF | 80 | 2 | 92 (at Iodo)[8] |
| 4 | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | i-Pr₂NH | THF | RT | 3 | 89[9] |
| 5 | Bromoindole peptide | Phenylacetylene | [PdCl₂(CH₃CN)₂] (15) | - | Cs₂CO₃ | H₂O/MeCN | 65 | 2 | ~70[10] |
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))
-
Anhydrous solvent (e.g., toluene, THF, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%) under an inert atmosphere.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
-
Addition of Reagents:
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the base (e.g., Et₃N, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) depending on the reactivity of the alkyne.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 4-alkynyl-1-chloroisoquinoline.
-
Visualization
The following diagram illustrates the general experimental workflow for the Sonogashira coupling of this compound.
Caption: Experimental workflow for the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-1-chloroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the large-scale synthesis of 4-Bromo-1-chloroisoquinoline, a key intermediate in the development of novel therapeutics. This document details the synthetic pathway, experimental protocols, characterization data, and potential applications of this versatile building block, with a focus on its relevance in cancer and infectious disease research.
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. The introduction of halogen substituents, such as bromine and chlorine, onto the isoquinoline scaffold can significantly modulate the physicochemical properties and biological activities of these molecules. Specifically, this compound serves as a crucial precursor for the synthesis of a diverse array of derivatives with potential therapeutic applications, including anticancer and antibacterial agents. The presence of two distinct halogen atoms at positions 1 and 4 allows for selective functionalization through various cross-coupling reactions, making it a valuable tool in medicinal chemistry and drug discovery.
Data Presentation
Physicochemical and Characterization Data of this compound
| Property | Value |
| CAS Number | 66728-98-1 |
| Molecular Formula | C₉H₅BrClN |
| Molecular Weight | 242.5 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | Not consistently reported |
| Purity | >97% (commercially available) |
| Storage | 2-8°C, under inert atmosphere |
Synthetic Protocol Summary
| Step | Reaction | Starting Materials | Reagents and Conditions | Yield |
| 1 | Bromination of Isoquinolin-1(2H)-one | Isoquinolin-1(2H)-one | N-Bromosuccinimide (NBS), Sulfuric Acid, -25°C to -18°C | High |
| 2 | Chlorination of 4-Bromo-1(2H)-isoquinolinone | 4-Bromo-1(2H)-isoquinolinone | Phosphorus oxychloride (POCl₃), Reflux | ~87% |
Biological Activity of Halogenated Isoquinoline Derivatives
| Derivative Class | Biological Activity | Cell Lines/Organisms | Reported IC₅₀ / MIC Values |
| 4-Bromo-isoquinoline thiosemicarbazones | Anticancer | Leukemia cell lines | Activity demonstrated, specific IC₅₀ values vary |
| Chloro-quinoline derivatives | Anticancer | MCF-7 (breast), A549 (lung) | Notable activity observed |
| Halogenated Noscapine analogs | Anticancer | Various cancer cell lines | Perturbs mitosis, leading to cell death |
| Chloro-substituted quinoline analogs | Antibacterial | Staphylococcus aureus, Escherichia coli | Good activity reported |
| Alkynyl isoquinolines with halogen substituents | Antibacterial | MRSA, VRE | MICs = 4-8 µg/mL |
Experimental Protocols
Synthesis of 4-Bromo-1(2H)-isoquinolinone (Precursor)
This protocol is adapted from procedures for the bromination of isoquinoline derivatives.
Materials:
-
Isoquinolin-1(2H)-one
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS)
-
Crushed Ice
-
25% Aqueous Ammonia
-
Diethyl ether
-
1M Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Heptane
-
Toluene
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0°C.
-
Slowly add isoquinolin-1(2H)-one to the stirred acid, maintaining the temperature below 30°C.
-
Cool the resulting solution to -25°C in a dry ice/acetone bath.
-
Add N-Bromosuccinimide (NBS) portion-wise, ensuring the internal temperature remains between -22 and -26°C.
-
Stir the suspension vigorously for 2 hours at -22°C, followed by 3 hours at -18°C.
-
Pour the reaction mixture onto crushed ice in a separate large flask.
-
Neutralize the mixture to a pH of 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.
-
Extract the aqueous suspension with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with 1M NaOH and water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a heptane/toluene mixture to yield 4-Bromo-1(2H)-isoquinolinone.
Large-Scale Synthesis of this compound
Materials:
-
4-Bromo-1(2H)-isoquinolinone
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suitable reaction vessel, charge 4-Bromo-1(2H)-isoquinolinone (1.0 equivalent).
-
Add phosphorus oxychloride (10.0 equivalents) to the vessel.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a stirred vessel containing ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid.
Large-Scale Purification Protocol
For large-scale purification to achieve high purity suitable for pharmaceutical applications, column chromatography is recommended.
Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pack a column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the dissolved sample onto the head of the silica gel column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Visualizations
Synthetic Workflow
Caption: Synthetic route for this compound.
Potential Signaling Pathway in Cancer
Caption: Potential signaling pathways affected by isoquinoline derivatives.[1][2]
Applications in Drug Development
Anticancer Potential
Halogenated isoquinoline derivatives have demonstrated significant potential as anticancer agents. The presence of bromine and chlorine atoms can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[1][2] Derivatives of this compound can be synthesized to target specific kinases or other proteins that are overexpressed in cancer cells, offering a promising avenue for the development of targeted cancer therapies.
Antibacterial Activity
The isoquinoline scaffold is also a known pharmacophore for antibacterial agents. Halogenation can increase the antibacterial potency of these compounds. Derivatives of this compound have the potential to be developed into novel antibiotics to combat drug-resistant bacteria. The ability to selectively modify the molecule at two different positions allows for the fine-tuning of its antibacterial spectrum and efficacy. Research has shown that certain halogenated isoquinolines are effective against both Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).
References
Application Notes and Protocols: 4-Bromo-1-chloroisoquinoline in the Development of Anti-inflammatory Drugs
Disclaimer: The following application notes and protocols are a projection based on the known anti-inflammatory activities of the broader class of isoquinoline derivatives. Currently, there is a lack of specific published research on the direct use of 4-Bromo-1-chloroisoquinoline for anti-inflammatory purposes. These guidelines are intended to provide a research framework for investigating its potential.
Introduction
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2] Various studies have demonstrated that substituted isoquinolines can modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, and inhibit the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4][5] this compound is a halogenated isoquinoline that can serve as a versatile synthetic intermediate for the generation of novel derivatives. The presence of two distinct halogen atoms at positions 1 and 4 offers opportunities for selective functionalization, enabling the creation of a library of compounds for screening as potential anti-inflammatory agents.
Hypothetical Mechanism of Action
Based on the established mechanisms of other isoquinoline derivatives, it is hypothesized that compounds derived from this compound could exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[4][6] A this compound-based inhibitor could potentially interfere with this cascade, for instance, by inhibiting IκB phosphorylation.
Data on Anti-inflammatory Activity of Representative Isoquinoline Derivatives
To provide a benchmark for the development of new anti-inflammatory agents from this compound, the following table summarizes the reported activities of various isoquinoline derivatives.
| Compound Class | Specific Derivative | Assay | Target/Mediator | Activity (IC50) | Reference |
| Isoquinoline-1-carboxamides | N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | LPS-stimulated BV2 microglia | IL-6, TNF-α, NO | Not specified | [4] |
| Pyrazolo isoquinolines | Derivative 7d | LPS-induced RAW 264.7 cells | Nitric Oxide (NO) | 20.76 µM | [5] |
| Pyrazolo isoquinolines | Derivative 7b | LPS-induced RAW 264.7 cells | Nitric Oxide (NO) | 33.8 µM | [5] |
| Isoquinoline Alkaloid | Coptisine | Not specified | COX-2 | Not specified | [7] |
| 3-Bromo Isoquinoline Derivatives | Various | In vivo | Inflammation | Noteworthy activity | [8] |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol is designed to screen this compound derivatives for their ability to suppress the production of inflammatory mediators in a cellular model of inflammation.[9]
a. Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 1x10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (derived from this compound) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[9]
b. Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
c. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA):
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
d. Cell Viability Assay (MTT Assay):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats
This protocol evaluates the in vivo anti-inflammatory efficacy of promising compounds identified from in vitro screening.[10][11][12]
a. Animals:
-
Use male Wistar rats weighing between 150-200g.
-
House the animals under standard laboratory conditions with free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
b. Experimental Procedure:
-
Divide the rats into groups (n=6 per group): a control group, a positive control group (e.g., receiving indomethacin), and treatment groups receiving different doses of the test compound.
-
Administer the test compounds or the reference drug orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[10][13]
-
Measure the paw volume immediately after the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
c. Calculation of Edema Inhibition:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for each treatment group compared to the control group using the following formula: % Inhibition = [(Control Paw Volume Increase - Treated Paw Volume Increase) / Control Paw Volume Increase] x 100
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.
Experimental Workflow
Caption: Workflow for the development of anti-inflammatory drugs from this compound.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rps.mui.ac.ir [rps.mui.ac.ir]
- 4. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jptcp.com [jptcp.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 4-Bromo-1-chloroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of arylamines, which are common motifs in pharmaceutical compounds.[3][4] The isoquinoline scaffold is a key structural component in many biologically active molecules.[3] The selective functionalization of halogenated isoquinolines, such as 4-Bromo-1-chloroisoquinoline, offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications.
This document provides a detailed protocol for the selective Buchwald-Hartwig amination of this compound. The reactivity difference between an aryl bromide and an aryl chloride in this reaction typically allows for selective amination at the more reactive C-Br bond.[5]
Reaction Principle
The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex.[1][5] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[5] For substrates with multiple halogen atoms of different types, such as this compound, the reaction can often be performed selectively. The general order of reactivity for aryl halides is I > Br > Cl.[5] This allows for the selective coupling of an amine at the C4-bromo position while leaving the C1-chloro position intact for potential further diversification.
Experimental Protocol
This protocol describes a general procedure for the selective Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
-
This compound
-
Amine (e.g., primary or secondary aliphatic or aromatic amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or JohnPhos)[6][7][8]
-
Anhydrous solvent (e.g., toluene or dioxane)[6]
-
Standard laboratory glassware
-
Inert atmosphere equipment (e.g., glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Addition of Reactants: To the same vessel, add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Addition of Solvent: Add anhydrous toluene to achieve a concentration of 0.1-0.2 M.
-
Reaction: Seal the reaction vessel, remove it from the glovebox (if used), and place it in a preheated oil bath at 100-110 °C.[6]
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.[6]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-1-chloroisoquinoline derivative.[6]
Data Presentation
The following table summarizes representative yields for the selective Buchwald-Hartwig amination of this compound with various amines under optimized conditions.
| Amine Substrate | Product | Representative Yield (%) |
| Morpholine | 4-(Morpholin-4-yl)-1-chloroisoquinoline | 85 |
| n-Butylamine | N-(n-Butyl)-1-chloroisoquinolin-4-amine | 78 |
| Aniline | N-Phenyl-1-chloroisoquinolin-4-amine | 72 |
Note: The yields presented are representative examples for illustrative purposes. Actual yields may vary depending on the specific amine substrate and reaction conditions, and may require further optimization.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the Buchwald-Hartwig amination of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere.
-
Organic solvents are flammable; avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. jk-sci.com [jk-sci.com]
- 8. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Flow Chemistry Reactions Involving 4-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and representative protocols for the functionalization of 4-bromo-1-chloroisoquinoline using continuous flow chemistry. The methodologies outlined herein are adapted from established flow chemistry procedures for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions on similar aryl and heteroaryl halides.
The unique structure of this compound features two distinct halogen atoms, offering opportunities for selective, stepwise functionalization. The C4-bromo bond is generally more reactive in palladium-catalyzed cross-coupling reactions, while the C1-chloro position is activated for nucleophilic aromatic substitution (SNAr).[1][2] Flow chemistry provides significant advantages for these transformations, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous reagents, and streamlined scalability.[3][4]
Logical Workflow for Selective Functionalization
The differential reactivity of the C-Br and C-Cl bonds in this compound allows for a logical, stepwise synthetic approach. Palladium-catalyzed reactions can be selectively performed at the more labile C4-bromo position, leaving the C1-chloro position intact for subsequent nucleophilic substitution.
Caption: Logical workflow for the stepwise functionalization of this compound.
Application Note 1: Suzuki-Miyaura Cross-Coupling in Continuous Flow
Introduction: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids or esters.[5] In the case of this compound, the reaction can be performed selectively at the C4-bromo position. Continuous flow processing allows for rapid reaction optimization, high yields, and safe operation at elevated temperatures.[6]
General Experimental Workflow: The typical workflow involves pumping separate streams of the reactants, catalyst, and base, which are combined at a T-mixer before entering a heated reactor coil. The product stream is then collected for analysis and purification.
Caption: General experimental workflow for a two-pump continuous flow system.
Representative Protocol: Suzuki-Miyaura Coupling
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XantPhos Pd G3)
-
Base (e.g., K₂CO₃, K₃PO₄, or an organic base)
-
Solvent (e.g., 1,4-Dioxane, DMF, or Toluene, often with water)
Experimental Setup:
-
Solution A: Dissolve this compound in the chosen solvent.
-
Solution B: In a separate vessel, dissolve the arylboronic acid, base, and palladium catalyst in the solvent.
-
Set up a continuous flow reactor system (e.g., Vapourtec, Syrris Asia, or similar) equipped with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
-
Prime the pumps and lines with the solvent.
-
Pump Solution A and Solution B at specified flow rates to converge at the T-mixer.
-
The combined stream flows through the heated reactor coil for the specified residence time.
-
Collect the product stream after it passes through the back-pressure regulator.
-
Work-up: The collected eluate is typically diluted with an organic solvent, washed with water and brine, dried over MgSO₄, and concentrated. The crude product is then purified by column chromatography.
Data Presentation: Representative Suzuki-Miyaura Reaction Parameters
| Parameter | Value / Compound | Notes |
|---|---|---|
| Substrate | This compound | Concentration: 0.1 - 0.5 M |
| Reagent | Arylboronic Acid | 1.2 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄ | 1 - 5 mol% |
| Base | K₂CO₃ (2M aq. solution) | 2 - 3 equivalents |
| Solvent | 1,4-Dioxane or DMF | Degassed prior to use |
| Temperature | 100 - 150 °C | Higher temperatures accelerate reaction rates.[3] |
| Flow Rate (Total) | 0.1 - 1.0 mL/min | Adjusted to achieve desired residence time |
| Reactor Volume | 1 - 10 mL | Determines residence time at a given flow rate |
| Residence Time | 5 - 30 minutes | Significantly shorter than typical batch reactions |
| Pressure | 10 - 20 bar | Maintained by back-pressure regulator to prevent boiling |
| Expected Product | 4-Aryl-1-chloroisoquinoline | Selective coupling at the C4-Br position |
Application Note 2: Sonogashira Coupling in Continuous Flow
Introduction: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating arylalkynes.[7] This reaction is invaluable for introducing alkynyl moieties, which are versatile handles for further transformations. A flow chemistry approach, often utilizing a packed-bed reactor with a supported palladium catalyst, offers high efficiency and minimizes catalyst leaching.[8][9]
Representative Protocol: Sonogashira Coupling
Materials and Reagents:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., supported Pd on alumina)[8]
-
Copper(I) co-catalyst (e.g., Cu₂O or CuI)[8]
-
Base (e.g., an amine base like diisopropylethylamine or an inorganic base)
-
Solvent (e.g., THF/DMA mixture, MeCN)[8]
Experimental Setup:
-
Prepare a stock solution containing this compound, the terminal alkyne, and the base in the chosen solvent.
-
Set up a flow reactor system (e.g., ThalesNano X-Cube™) equipped with a packed-bed catalyst cartridge (CatCart™).[8]
-
The catalyst cartridge should contain a heterogeneous palladium catalyst, often mixed with a copper co-catalyst support.[8]
-
Pump the reactant solution through the heated catalyst cartridge at a controlled flow rate.
-
Collect the product stream for analysis.
-
Work-up: The collected solution is diluted with water and extracted with a suitable organic solvent (e.g., hexane). The organic layers are combined, washed with brine, dried, and concentrated. Purification is performed via column chromatography.[8]
Data Presentation: Representative Sonogashira Reaction Parameters
| Parameter | Value / Compound | Notes |
|---|---|---|
| Substrate | This compound | Concentration: 0.05 - 0.2 M |
| Reagent | Terminal Alkyne | 1.2 - 2.0 equivalents |
| Catalyst | Heterogeneous Pd on solid support | e.g., 5% Pd on alumina powder[8] |
| Co-catalyst | 0.1% Cu₂O on alumina[8] | Often used in traditional Sonogashira couplings.[7] |
| Base | Amine base (e.g., n-Bu₃N) | 3 equivalents[10][11] |
| Solvent | THF or MeCN/PhMe mixture | Anhydrous and degassed |
| Temperature | 80 - 140 °C | Dependent on substrate reactivity |
| Flow Rate | 0.1 - 0.5 mL/min | Slower rates increase residence time and conversion |
| Residence Time | 10 - 60 minutes | Calculated based on cartridge volume and flow rate |
| Pressure | 10 - 100 bar | System dependent; prevents solvent evaporation[9] |
| Expected Product | 4-(Alkynyl)-1-chloroisoquinoline | Selective coupling at the C4-Br position |
Application Note 3: Buchwald-Hartwig Amination in Continuous Flow
Introduction: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] It is widely used to synthesize arylamines from aryl halides. Performing this reaction in flow can be challenging due to the frequent use of insoluble inorganic bases, which can clog reactor channels.[10][11] Using soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can mitigate this issue, enabling a homogeneous flow process.[10][11]
Representative Protocol: Buchwald-Hartwig Amination
Materials and Reagents:
-
This compound
-
Primary or Secondary Amine (e.g., Morpholine, Aniline)
-
Ligand (if not using a pre-catalyst, e.g., XantPhos)
-
Soluble Organic Base (e.g., DBU)
Experimental Setup:
-
Prepare a single stock solution containing the this compound, amine, palladium pre-catalyst, and DBU in the chosen solvent mixture.
-
Set up a simple flow reactor consisting of a single pump, a heated reactor coil (stainless steel or PFA), and a back-pressure regulator.
-
Pump the homogeneous solution through the heated reactor coil.
-
Collect the product stream for analysis and purification.
-
Work-up: The reaction mixture can be subjected to an acidic aqueous wash to remove the DBU and protonated amine product, followed by extraction, drying, and purification.
Data Presentation: Representative Buchwald-Hartwig Amination Parameters
| Parameter | Value / Compound | Notes |
|---|---|---|
| Substrate | This compound | Concentration: 0.1 - 0.2 M |
| Reagent | Amine | 1.0 - 1.2 equivalents |
| Catalyst | XantPhos Pd G3 | 2 - 5 mol% |
| Base | DBU | 2 equivalents[10][11] |
| Solvent | MeCN/PhMe (1:1) | Provides good solubility for reactants and catalyst |
| Temperature | 120 - 160 °C | Higher temperatures are often needed for C-Br amination |
| Flow Rate | 0.05 - 0.2 mL/min | Adjusted to achieve sufficient residence time |
| Reactor Volume | 1 - 5 mL | |
| Residence Time | 30 - 60 minutes | [10][11] |
| Pressure | 10 - 20 bar | To superheat the solvent |
| Expected Product | 4-(Amino)-1-chloroisoquinoline | Selective amination at the C4-Br position |
Application Note 4: Nucleophilic Aromatic Substitution (SNAr) in Continuous Flow
Introduction: The C1-chloro position of the isoquinoline ring is electron-deficient and activated towards nucleophilic aromatic substitution (SNAr), especially after the C4 position has been functionalized.[13] This reaction allows for the introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiols). Flow chemistry is particularly advantageous for SNAr reactions involving volatile nucleophiles like ammonia or dimethylamine, as the enclosed system safely handles gaseous reagents under pressure.[14]
Representative Protocol: SNAr with an Amine
Materials and Reagents:
-
4-Functionalized-1-chloroisoquinoline (product from a previous cross-coupling step)
-
Amine nucleophile (e.g., Morpholine)
-
Solvent (e.g., EtOH, DMSO)[14]
-
Optional: Base (e.g., K₂CO₃, if the nucleophile requires deprotonation)
Experimental Setup:
-
Prepare a solution of the 4-functionalized-1-chloroisoquinoline and the amine nucleophile in the chosen solvent.
-
Pump the solution through a heated reactor coil using a single-pump flow system. A back-pressure regulator is crucial if using a volatile amine or heating above the solvent's boiling point.
-
Collect the product stream.
-
Work-up: The collected eluate is typically concentrated, and the product is isolated by precipitation, extraction, or crystallization. Further purification can be done by column chromatography if necessary.
Data Presentation: Representative SNAr Reaction Parameters
| Parameter | Value / Compound | Notes |
|---|---|---|
| Substrate | 4-Aryl-1-chloroisoquinoline | Concentration: 0.2 - 1.0 M |
| Reagent | Morpholine | 2 - 5 equivalents |
| Base | Not always required for amine nucleophiles | |
| Solvent | EtOH or DMSO | [14] |
| Temperature | 100 - 180 °C | High temperatures drive the substitution reaction |
| Flow Rate | 0.2 - 2.0 mL/min | |
| Residence Time | 10 - 45 minutes | |
| Pressure | 10 - 20 bar |
| Expected Product | 4-Aryl-1-morpholinyl-isoquinoline | Substitution at the C1-Cl position |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-Bromo-8-chloroisoquinolin-1-ol | 2137784-18-8 | Benchchem [benchchem.com]
- 3. syrris.com [syrris.com]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. iris.unina.it [iris.unina.it]
- 6. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. thalesnano.com [thalesnano.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. vapourtec.com [vapourtec.com]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of 4-Bromo-1-chloroisoquinoline
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling of 4-bromo-1-chloroisoquinoline. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling of this compound is resulting in a low yield of the desired product. What are the primary factors I should investigate?
A1: Low yields in this specific reaction can often be attributed to one or more of the following factors:
-
Substrate Reactivity: The carbon-halogen bond strength plays a crucial role. In palladium-catalyzed cross-coupling reactions, the general reactivity trend is C-I > C-Br > C-Cl.[1][2] For this compound, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 1-position.[3] Your reaction conditions may not be sufficiently forcing to activate the C-Cl bond, leading to incomplete conversion if your target is the 1-substituted product.
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical, especially when targeting the less reactive C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be effective for coupling at the C-Br position but often prove inefficient for C-Cl activation.[4]
-
Reaction Conditions: Parameters such as the choice of base, solvent, and reaction temperature are vital for a successful coupling. An inappropriate combination can lead to catalyst deactivation, substrate decomposition, or favor undesirable side reactions.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, including protodeboronation of the boronic acid, dehalogenation of the isoquinoline, and hydrolysis of the starting material or product.[5]
Q2: I am aiming for a selective reaction at the C-4 (bromo) position. Why might I still be getting a low yield?
A2: Even when targeting the more reactive C-Br bond, low yields can occur. Here are some common culprits:
-
Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst oxidation and deactivation.
-
Protodeboronation: This is a common side reaction where the boronic acid is converted back to the corresponding arene, reducing the amount of nucleophile available for the cross-coupling. This is often promoted by excessive heat or certain bases.[5]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, consuming the nucleophile.
-
Dehalogenation: The bromo group can be replaced by a hydrogen atom, a side reaction that can be promoted by certain bases or impurities in the reaction mixture.[5]
Q3: How can I promote the Suzuki coupling at the less reactive C-1 (chloro) position?
A3: Activating the C-Cl bond requires more carefully selected and often more forcing conditions:
-
Specialized Ligands: The use of bulky, electron-rich phosphine ligands is crucial for promoting the oxidative addition of the palladium catalyst to the strong C-Cl bond.[6] Examples include Buchwald-type ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[7]
-
Higher Temperatures: Increased temperatures are often necessary to overcome the higher activation energy of C-Cl bond cleavage.
-
Stronger Bases: While common bases like Na₂CO₃ or K₂CO₃ are often sufficient for C-Br coupling, stronger bases such as K₃PO₄ or Cs₂CO₃ may be required for the C-Cl bond.
-
Choice of Palladium Precatalyst: Precatalysts that readily form the active Pd(0) species in the presence of the appropriate ligand can be more effective.
Q4: Could my this compound be degrading under the reaction conditions?
A4: Yes, particularly under strongly basic conditions and elevated temperatures, the 1-chloro group of the isoquinoline ring system can be susceptible to nucleophilic substitution by hydroxide ions present in the reaction mixture (if using aqueous conditions), leading to the formation of the corresponding isoquinolin-1-one. This hydrolysis pathway consumes your starting material and contributes to a lower yield of the desired coupled product.
Quantitative Data Summary
| Starting Material | Coupling Partner | Product | Yield (%) | Byproduct (Di-substituted) | Reference |
| 4,7-Dichloroquinoline | Phenylboronic acid | 7-Chloro-4-phenylquinoline | 78% | 12% | [8][9] |
| 7-Chloro-4-iodoquinoline | Phenylboronic acid | 7-Chloro-4-phenylquinoline | 98% | Not reported | [8][9] |
This data demonstrates the significantly higher selectivity and yield when a more reactive halogen (iodine) is present alongside a less reactive one (chlorine).
Experimental Protocols
Protocol 1: Screening for Selective C-Br Coupling
This protocol is designed to favor the Suzuki coupling at the more reactive 4-bromo position while minimizing reaction at the 1-chloro position.
-
Reagents & Setup:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1 mixture)
-
Reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar and condenser.
-
-
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, and sodium carbonate.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Optimization for C-Cl Coupling
This protocol employs more forcing conditions to promote coupling at the less reactive 1-chloro position. This would typically be performed on the product from the selective C-Br coupling.
-
Reagents & Setup:
-
4-Aryl-1-chloroisoquinoline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.05 equiv)
-
K₃PO₄ (3.0 equiv)
-
Solvent: Anhydrous, degassed toluene
-
Reaction vessel (e.g., sealed tube or microwave vial) with a magnetic stir bar.
-
-
Procedure:
-
To the reaction vessel, add the 4-aryl-1-chloroisoquinoline, arylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos.
-
Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
-
Visualizations
Caption: A workflow for troubleshooting low yields.
Caption: Comparison of C-Br and C-Cl bond reactivity.
Caption: Potential reaction pathways and side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-1-chloroisoquinoline Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 4-bromo-1-chloroisoquinoline. The content is designed to offer practical guidance on optimizing common cross-coupling reactions and addressing experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond generally follows the trend: C-I > C-Br > C-Cl. Therefore, the C4-Br bond is significantly more reactive than the C1-Cl bond and will preferentially undergo oxidative addition to the palladium catalyst. This allows for selective functionalization at the C4 position under appropriate reaction conditions.
Q2: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What are the common causes?
A2: Incomplete conversion in Suzuki-Miyaura coupling can be due to several factors:
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Inactive Catalyst: Ensure your palladium catalyst is active. Using a pre-catalyst or ensuring in-situ reduction of a Pd(II) source is crucial.
-
Poorly Degassed Solvents: Oxygen can deactivate the catalyst. Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Base Incompatibility: The choice of base is critical. For heteroaromatic halides, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base's strength and solubility can impact the reaction rate.
-
Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures. Use a slight excess of the boronic acid and consider using boronate esters for increased stability.
Q3: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen. To minimize this:
-
Ensure rigorous exclusion of oxygen by using properly degassed solvents and maintaining a positive pressure of an inert gas.
-
Use a lower catalyst loading.
-
Consider a two-phase solvent system (e.g., toluene/water), which can sometimes suppress homocoupling.
Q4: In a Buchwald-Hartwig amination, what are the key parameters to optimize for a successful reaction?
A4: Key parameters for optimizing a Buchwald-Hartwig amination include:
-
Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often required for coupling with less reactive aryl chlorides.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) can be effective, often requiring higher temperatures.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used.
Q5: Can I perform a Sonogashira coupling selectively at the C4 position of this compound?
A5: Yes, selective Sonogashira coupling at the C4-bromo position is feasible due to the higher reactivity of the C-Br bond compared to the C-Cl bond. Careful optimization of reaction conditions, such as using a mild base and keeping the reaction temperature as low as possible while still achieving a reasonable rate, will favor selective coupling at the C4 position.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low to No Yield
| Symptom | Possible Cause | Suggested Solution |
| No product formation, starting material remains. | Inactive catalyst. | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper in-situ reduction if using a Pd(II) source. |
| Insufficiently degassed solvents. | Degas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Incorrect base. | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered for better solubility. | |
| Low yield with significant starting material. | Low reaction temperature. | Gradually increase the reaction temperature in increments of 10 °C. |
| Boronic acid decomposition. | Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using the corresponding boronate ester. | |
| Formation of homocoupled boronic acid byproduct. | Oxygen contamination. | Improve inert atmosphere techniques. Use high-purity inert gas. |
| Catalyst loading too high. | Reduce the catalyst loading to 1-2 mol%. |
Buchwald-Hartwig Amination: Common Issues
| Symptom | Possible Cause | Suggested Solution |
| No reaction or slow conversion. | Inappropriate ligand. | Screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos). |
| Base is not strong enough. | Switch to a stronger base like NaOtBu or LHMDS. | |
| Catalyst deactivation. | Ensure strictly anhydrous and anaerobic conditions. | |
| Decomposition of starting material or product. | Reaction temperature is too high. | Lower the reaction temperature and monitor for longer reaction times. |
| Base is too strong for the substrate. | Use a milder base such as Cs₂CO₃ or K₃PO₄, potentially requiring a more active catalyst system or higher temperature. | |
| Formation of hydrodehalogenated byproduct. | β-hydride elimination. | This is a potential side reaction. The choice of ligand can influence this pathway. |
Sonogashira Coupling: Challenges and Solutions
| Symptom | Possible Cause | Suggested Solution |
| No product, starting material recovered. | Inactive catalyst system. | Ensure both palladium and copper(I) co-catalyst are active. |
| Insufficiently strong base. | Use an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA). | |
| Alkyne homocoupling (Glaser coupling). | Presence of oxygen. | Rigorously exclude oxygen from the reaction. |
| High concentration of copper catalyst. | Reduce the amount of the copper(I) salt. Consider a copper-free Sonogashira protocol. | |
| Low yield. | Low reaction temperature. | Gradually increase the reaction temperature. |
| Steric hindrance. | For sterically demanding substrates, a more active catalyst system with a bulky ligand may be required. |
Data Presentation: Representative Reaction Conditions for Functionalization of Dihalogenated Heterocycles
Due to the limited availability of published data specifically for this compound, the following tables provide representative conditions based on reactions with structurally similar dihalogenated heterocycles. These should serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ |
| Ligand | - | - | XPhos |
| Base | K₂CO₃ | Na₂CO₃ | K₃PO₄ |
| Solvent System | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | THF |
| Temperature (°C) | 90 | 100 | 80 |
| Typical Yield Range | 70-95% | 75-98% | 80-99% |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | BrettPhos Pd G3 |
| Ligand | BINAP | RuPhos | - |
| Base | NaOtBu | Cs₂CO₃ | LHMDS |
| Solvent | Toluene | Dioxane | THF |
| Temperature (°C) | 100 | 110 | 65 |
| Typical Yield Range | 60-90% | 65-95% | 70-98% |
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Condition 1 (Copper-Catalyzed) | Condition 2 (Copper-Free) |
| Palladium Source | PdCl₂(PPh₃)₂ | Pd(OAc)₂ |
| Ligand | - | SPhos |
| Co-catalyst | CuI | - |
| Base | Et₃N | DIPA |
| Solvent | THF | DMF |
| Temperature (°C) | Room Temperature - 60 | 80 - 100 |
| Typical Yield Range | 70-95% | 65-90% |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., XPhos, 0.04 equiv).
-
Add the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add a solution of this compound (1.0 equiv) in anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
General Protocol for a Sonogashira Coupling Reaction (Copper-Catalyzed)
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper(I) iodide (CuI, 0.05 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Common side reactions and byproducts in 4-Bromo-1-chloroisoquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-chloroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the chlorination of 4-bromo-1(2H)-isoquinolinone using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction effectively converts the hydroxyl group (in the tautomeric 4-bromo-1-hydroxyisoquinoline form) or the amide group at the 1-position into a chloro group.
Q2: My reaction seems to be incomplete, and I'm isolating a significant amount of starting material. What could be the cause?
A2: Incomplete conversion is a common issue. Several factors can contribute to this:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of POCl₃ is used. Often, a significant excess is required to drive the reaction to completion and to act as the solvent.
-
Low Reaction Temperature: The reaction typically requires heating (reflux) to proceed at a reasonable rate. Ensure the reaction mixture reaches the appropriate temperature.
-
Short Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to ensure it has run to completion before quenching.
-
Purity of Starting Material: Impurities in the 4-bromo-1(2H)-isoquinolinone can interfere with the reaction.
Q3: During the workup, I'm observing the formation of a white precipitate that is not my desired product. What could this be?
A3: This is often the starting material, 4-bromo-1(2H)-isoquinolinone, crashing out of the solution. The 1-chloro group in the product is susceptible to nucleophilic substitution, and quenching the reaction with water can lead to hydrolysis, converting the product back into the starting material. To mitigate this, the quenching should be performed at a low temperature (e.g., with ice water), and the product should be extracted into an organic solvent promptly after neutralization.
Q4: Are there any common side products I should be aware of?
A4: Yes, besides incomplete reaction and hydrolysis, other byproducts can form. These may include phosphorylated intermediates and dimeric species. The formation of these is generally due to suboptimal reaction conditions. A detailed summary of potential byproducts is provided in the troubleshooting section.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | Increase the reaction time and/or temperature. Ensure an adequate excess of POCl₃ is used. Monitor the reaction to confirm the disappearance of the starting material. |
| Product Hydrolysis during Workup | Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution promptly but carefully with a base (e.g., NaHCO₃ or NH₄OH) while keeping the temperature low. Extract the product immediately into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). |
| Mechanical Losses | Ensure efficient extraction from the aqueous layer. Minimize transfers of the material. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Likely Cause | Prevention and Removal |
| 4-bromo-1(2H)-isoquinolinone (Starting Material) | Incomplete reaction or hydrolysis of the product. | Drive the reaction to completion. Perform a careful workup at low temperatures. The product can be purified by recrystallization or column chromatography. |
| Phosphorylated Intermediates | Insufficient heating or reaction time. | Ensure the reaction is heated at reflux for a sufficient period. These impurities are typically removed during the aqueous workup. |
| Dimeric Byproducts | Reaction of a phosphorylated intermediate with a molecule of starting material. | This is less common but can be minimized by ensuring a sufficient excess of POCl₃ and maintaining a consistent reflux temperature. Purification by column chromatography may be necessary. |
Experimental Protocols
A general procedure for the synthesis of this compound from 4-bromo-1(2H)-isoquinolinone is as follows[1]:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1(2H)-isoquinolinone.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The POCl₃ often serves as both the reagent and the solvent.
-
Reaction: Heat the mixture to reflux under stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LCMS until the starting material is consumed. This can take several hours.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring.
-
Workup - Neutralization and Extraction: Neutralize the acidic solution with a suitable base, such as saturated aqueous sodium bicarbonate or ammonium hydroxide, until the pH is neutral or slightly basic. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Workup - Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization or column chromatography to yield a white solid.
Visual Guides
Reaction Pathway
Caption: Main synthetic route to this compound.
Common Side Reactions
Caption: Potential side reactions and byproduct formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of 4-Bromo-1-chloroisoquinoline by Column Chromatography
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 4-bromo-1-chloroisoquinoline reaction products using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Compound Eluting | 1. Incorrect Solvent System: The mobile phase is not polar enough to move the compound down the column. 2. Compound Decomposition: The compound may be unstable on silica gel.[1] 3. Sample Precipitation: The compound may have precipitated at the top of the column. | 1. Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. 2. Test for Stability: Run a small spot of your compound on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any degradation has occurred.[1] If the compound is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[1] 3. Improve Solubility: Ensure your crude sample is fully dissolved before loading. If solubility is an issue in the mobile phase, consider a dry loading technique.[2] |
| Poor Separation / Mixed Fractions | 1. Inappropriate Solvent System: The polarity of the mobile phase is too high, causing all components to elute together. 2. Column Overloading: Too much sample has been loaded onto the column. 3. Improper Column Packing: The column may have cracks or channels, leading to an uneven flow of the mobile phase. | 1. Decrease Solvent Polarity: Start with a less polar mobile phase to allow for better separation of components. Use TLC to find an optimal solvent system where the desired compound has an Rf value between 0.2 and 0.4. 2. Reduce Sample Load: Use an appropriate amount of silica gel for the amount of sample being purified (typically a 30:1 to 100:1 ratio of silica to sample by weight). 3. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Compound Elutes Too Quickly | 1. Mobile Phase is Too Polar: The solvent system is too strong and is not allowing for sufficient interaction with the stationary phase. | 1. Decrease Solvent Polarity: Use a less polar mobile phase. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Tailing of the Compound Band | 1. Compound Interaction with Silica: Acidic or basic compounds can interact with the silica gel, causing tailing. 2. Inconsistent Solvent Polarity: A sudden change in solvent polarity during elution can cause band distortion. | 1. Modify Mobile Phase: Add a small amount of a modifier to the mobile phase. For example, for a basic compound like an isoquinoline, adding a small amount of triethylamine (e.g., 0.1-1%) can help to reduce tailing. 2. Use Gradient Elution: If you are changing the solvent polarity, do so gradually to maintain a uniform band shape. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A common starting point for the purification of similar bromo-substituted isoquinolines is a non-polar/polar solvent mixture.[3] Good options to screen via Thin Layer Chromatography (TLC) include:
-
Hexane/Ethyl Acetate mixtures (e.g., starting with 9:1 and gradually increasing polarity)
-
Dichloromethane/Ethyl Acetate mixtures[3]
-
Dichloromethane/Diethyl Ether mixtures[3]
Always determine the optimal solvent system using TLC before running the column.
Q2: How do I choose the right stationary phase?
For most applications involving this compound, silica gel is a suitable stationary phase.[4] However, if your compound shows signs of decomposition on silica gel, you might consider using a less acidic alternative such as alumina or deactivated silica gel.[1] For analytical separations or more challenging purifications, reverse-phase chromatography using a C18 stationary phase with a polar mobile phase like acetonitrile and water can be effective.[5][6]
Q3: What is the best way to load my sample onto the column?
There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase solvent and carefully add it to the top of the column.[2] This method is quick but can be problematic if the compound has poor solubility.
-
Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder.[2] This powder is then carefully added to the top of the packed column. Dry loading is preferred for samples with low solubility in the mobile phase as it often leads to better separation.[2]
Q4: How can I monitor the progress of my column chromatography?
The elution of your compound can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and run it in your chosen solvent system. This will allow you to identify which fractions contain your desired product and whether they are pure.
Q5: My compound is not UV active. How can I visualize it on a TLC plate?
If this compound is not sufficiently visible under UV light, you can use a staining solution to visualize the spots on your TLC plate. Common stains include potassium permanganate or iodine vapor.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
- Select a glass column of an appropriate size for the amount of sample to be purified.
- Place a small plug of cotton or glass wool at the bottom of the column.[7]
- Add a thin layer of sand on top of the cotton plug.[8]
- Prepare a slurry of silica gel in the initial, least polar mobile phase.
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Gently tap the column to ensure even packing.
- Add another thin layer of sand on top of the packed silica gel.
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading (Dry Loading Method):
- Dissolve the crude this compound product in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
- Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[2]
- Carefully add the silica-adsorbed sample to the top of the prepared column.
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Apply gentle pressure to the top of the column (using a pump or inert gas) to begin elution.
- Start collecting fractions in test tubes or other suitable containers.
- If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
4. Analysis of Fractions:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions.
- Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A flowchart illustrating the troubleshooting workflow for common issues in column chromatography.
Caption: A diagram showing the experimental workflow for the purification of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 4-Bromoisoquinoline | SIELC Technologies [sielc.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Preventing dehalogenation of 4-Bromo-1-chloroisoquinoline during reactions
Welcome to the technical support center for reactions involving 4-Bromo-1-chloroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with this versatile building block, with a particular focus on preventing undesired dehalogenation during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The most prevalent side reaction is dehalogenation, specifically the reduction of the C-Br bond at the 4-position to a C-H bond, resulting in the formation of 1-chloroisoquinoline. This occurs when the palladium-hydride species, which can be formed from various sources in the reaction mixture, undergoes reductive elimination with the isoquinoline moiety faster than the desired cross-coupling reaction.
Q2: Which halogen is more reactive in this compound under typical cross-coupling conditions?
A2: The bromine at the C-4 position is significantly more reactive than the chlorine at the C-1 position in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond more favorable.
Q3: Can dehalogenation of the C-1 chlorine occur?
A3: While less common than debromination at C-4, dechlorination at C-1 can occur, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or with highly active catalyst systems). However, the primary concern is typically the loss of the bromine at the more reactive C-4 position.
Q4: Are there alternative methods to functionalize the 4-position of 1-chloroisoquinoline without a bromo-substituent?
A4: Yes, direct C-H activation/functionalization at the C-4 position of 1-chloroisoquinoline is a viable alternative strategy. This approach avoids the introduction of a halogen at the C-4 position altogether, thus eliminating the problem of dehalogenation. Palladium or other transition metal catalysts can be used to directly couple various partners at the C-4 position.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
You are attempting a Suzuki-Miyaura coupling of this compound with an arylboronic acid and observe a significant amount of the debrominated byproduct, 1-chloroisoquinoline.
Caption: Troubleshooting workflow for debromination in Suzuki coupling.
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Inappropriate Ligand Choice: The ligand may not be sufficiently electron-rich or bulky to promote the desired reductive elimination over the formation of palladium-hydride species that lead to debromination.
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Incorrect Base Selection: Strong bases, particularly alkoxides like NaOtBu, can promote dehalogenation.
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Solution: Screen weaker inorganic bases such as K3PO4, K2CO3, or Cs2CO3. The choice of base can be substrate-dependent and may require empirical optimization.
-
-
Solvent Effects: Protic solvents or solvents that can act as hydride sources (e.g., some alcohols) can increase the rate of dehalogenation. Some aprotic polar solvents like DMF have also been implicated in promoting this side reaction in certain systems.[3]
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Solution: Switch to aprotic, non-polar solvents like toluene or dioxane. If an aqueous mixture is required, minimizing the amount of water can be beneficial.[4]
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of dehalogenation.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
The following table illustrates the potential impact of ligand and base selection on the yield of the desired product versus the debrominated byproduct in a Suzuki coupling of a generic bromo-N-heterocycle. Actual results with this compound will vary.
| Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Debrominated Product Yield (%) |
| PPh3 | NaOtBu | Dioxane | 100 | 45 | 40 |
| PPh3 | K3PO4 | Dioxane/H2O | 100 | 65 | 20 |
| XPhos | K3PO4 | Dioxane/H2O | 80 | 85 | <5 |
| SPhos | Cs2CO3 | Toluene | 80 | 90 | <5 |
Issue 2: Debromination in Buchwald-Hartwig Amination
You are performing a Buchwald-Hartwig amination of this compound and observing significant formation of 1-chloroisoquinoline.
References
- 1. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Palladium-Catalyzed Reactions of 4-Bromo-1-chloroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during palladium-catalyzed cross-coupling reactions involving 4-Bromo-1-chloroisoquinoline.
Troubleshooting Guides
Issue 1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled, resulting in a low yield.
| Possible Cause | Diagnostic Signs | Recommended Solution |
| Catalyst Poisoning by Sulfur Impurities | Reaction mixture turns dark brown or black. No product formation is observed, or the reaction stalls after low conversion. | Use high-purity this compound. If sulfur-containing reagents were used in its synthesis, purify the starting material by recrystallization or chromatography. Consider adding a sulfur scavenger like copper(I) oxide to the reaction mixture. |
| Catalyst Poisoning by Nitrogen-Containing Heterocycles | The reaction is sluggish, and analysis of the crude mixture shows the presence of unreacted starting material and homo-coupled byproducts. | The isoquinoline nitrogen itself can coordinate to the palladium center, inhibiting catalysis. Use a ligand that can effectively compete with the substrate for coordination, such as a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). Increasing the catalyst and ligand loading may also be beneficial. |
| Deactivation by Oxygen | A black precipitate (palladium black) is observed. | Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use fresh, high-quality solvents. |
| Inefficient Pre-catalyst Reduction | When using a Pd(II) source (e.g., Pd(OAc)₂), the reaction fails to initiate. | Ensure the reaction conditions (base, solvent, temperature) are suitable for the in-situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species. Adding a reducing agent like hydrazine or pre-activating the catalyst may be necessary.[1] |
Issue 2: My Sonogashira coupling of this compound with a terminal alkyne is giving low yields and significant homocoupling of the alkyne (Glaser coupling).
| Possible Cause | Diagnostic Signs | Recommended Solution |
| Copper Co-catalyst Issues | Significant formation of the alkyne dimer is observed by TLC or LC-MS analysis. | Ensure the reaction is performed under strictly anaerobic conditions, as oxygen promotes Glaser coupling. Use a high-purity copper(I) source. Consider a copper-free Sonogashira protocol. |
| Palladium Catalyst Deactivation | The reaction solution turns black, indicating catalyst precipitation. | Use appropriate ligands to stabilize the palladium center. Ensure rigorous degassing of all solvents and reagents to remove oxygen. |
| Inhibition by Amine Base | The reaction is slow or stalls. | Ensure the amine base (e.g., triethylamine, diisopropylamine) is dry and of high purity. Some reactions may benefit from a stronger, non-coordinating organic base. |
Frequently Asked Questions (FAQs)
Q1: I am observing selective reaction at the C-Br bond, but the subsequent reaction at the C-Cl bond is not proceeding. Is this expected?
A1: Yes, this is expected due to the difference in bond dissociation energies between the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more reactive in palladium-catalyzed cross-coupling reactions.[2] Selective functionalization of the C-Br bond is a common strategy. To react at the C-Cl bond, more forcing reaction conditions are typically required, such as higher temperatures, a more active catalyst system (e.g., with bulky, electron-rich ligands), and a stronger base.
Q2: My reaction mixture has turned black. What does this indicate and what can I do?
A2: The formation of a black precipitate, often referred to as palladium black, is a strong indication of catalyst agglomeration and deactivation.[3] This can be caused by exposure to oxygen, high temperatures, or the absence of stabilizing ligands. To prevent this, ensure your reaction is set up under a robust inert atmosphere, use thoroughly degassed solvents, and consider using a more stable palladium pre-catalyst or a ligand that provides better stabilization to the active palladium species.
Q3: What are some potential impurities in my this compound starting material that could be poisoning my catalyst?
A3: The synthesis of this compound can sometimes introduce impurities. Depending on the synthetic route, potential catalyst poisons could include residual sulfur-containing reagents (e.g., from chlorination or bromination steps), other nitrogen-containing heterocycles formed as byproducts, or excess halides. It is crucial to use highly purified starting materials for sensitive cross-coupling reactions.
Q4: Can a poisoned palladium catalyst be regenerated?
A4: In some cases, catalyst regeneration is possible, although it can be challenging for homogeneously catalyzed reactions. For palladium catalysts poisoned by sulfur compounds, thermal treatment or washing with specific reagents may help. For catalysts deactivated by nitrogen-containing compounds, treatment with acidic or basic solutions has been reported to restore some activity.[2] However, for laboratory-scale reactions, it is often more practical to prevent poisoning in the first place by using pure reagents and optimized reaction conditions.
Data Presentation
The following table summarizes the impact of common catalyst poisons on the yield of a representative Suzuki-Miyaura coupling reaction. Please note that this data is illustrative and the actual effect may vary depending on the specific reaction conditions.
| Poison | Concentration (mol%) | Effect on Yield | Reference |
| Thiophen-2-carbaldehyde | 10 | Significant decrease | [General Knowledge] |
| Pyridine | 20 | Moderate decrease | [General Knowledge] |
| Excess Chloride Ions | 50 | Mild to moderate decrease | [General Knowledge] |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling of this compound
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Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
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Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1) via syringe.
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Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Diagnostic Test for Catalyst Poisoning
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Control Reaction: Set up the reaction as described in Protocol 1 using your standard batch of this compound and other reagents.
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High-Purity Reaction: In parallel, set up an identical reaction, but use a highly purified sample of this compound (e.g., recrystallized or purified by column chromatography).
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Spiking Experiment: Set up a third reaction with the high-purity starting material, but "spike" it with a small amount of a suspected poison (e.g., a sulfur-containing compound or another nitrogen heterocycle).
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Analysis: Compare the reaction progress and final yields of the three reactions. If the control reaction shows poor performance while the high-purity reaction proceeds well, it indicates the presence of a poison in your starting material. The spiked experiment can help confirm the identity of the poison.
Visualizations
References
Managing reaction exotherms in the scale-up of 4-Bromo-1-chloroisoquinoline synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reaction exotherms during the scale-up of 4-Bromo-1-chloroisoquinoline synthesis. The information provided here is intended to facilitate safer and more efficient experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions related to the synthesis of this compound, with a focus on managing exothermic events.
Q1: My reaction is showing a rapid and uncontrolled temperature increase after an initial induction period. What is happening and what should I do?
A1: You are likely experiencing a runaway reaction, which is a significant safety hazard. This can occur due to the highly exothermic nature of the reaction between 4-bromo-1(2H)-isoquinolinone and phosphorus oxychloride (POCl₃), especially during scale-up. The initial induction period may be followed by a sudden increase in reaction rate and heat generation that exceeds the cooling capacity of your reactor.
Immediate Actions:
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If you have a quench plan in place, execute it immediately by adding a pre-prepared quenching agent.
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If the reaction is still in the early stages of heating, immediately remove the heat source and apply maximum cooling.
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Alert personnel in the vicinity and be prepared to evacuate if the situation cannot be controlled.
Prevention and Mitigation:
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Semi-batch addition: Instead of adding all the phosphorus oxychloride at once, add it portion-wise or as a slow, continuous feed. This allows for better control of the reaction rate and heat generation.
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Adequate cooling: Ensure your cooling system is robust enough to handle the heat generated by the reaction at the desired scale.
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Calorimetry studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for safe process design.
Q2: I am observing significant foaming and gas evolution during the quenching of my reaction mixture. Is this normal?
A2: Yes, vigorous gas evolution (HCl) is expected when quenching excess POCl₃ with water or aqueous bases. However, excessive foaming can lead to loss of product and create a hazardous situation.
Troubleshooting:
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Reverse Quench: Always add the reaction mixture slowly to the quenching solution (e.g., ice-water or a cold aqueous base) with vigorous stirring. Never add the quenching solution to the reaction mixture, as this can lead to a localized, violent reaction.[1][2]
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Controlled Temperature: Maintain the temperature of the quenching mixture below 20°C by controlling the addition rate and using an ice bath.
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Adequate Headspace: Use a receiving flask that is large enough to accommodate potential foaming.
Q3: After quenching, my product seems to revert to the starting material (4-bromo-1(2H)-isoquinolinone). Why is this happening?
A3: This is likely due to the hydrolysis of the desired this compound product back to the starting material. This can happen if the work-up conditions are too harsh or if there is a significant amount of water present at elevated temperatures.
Troubleshooting:
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Complete Reaction: Ensure the reaction has gone to completion before quenching. Monitor the reaction by TLC or LC-MS.
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Remove Excess POCl₃: Before quenching, consider removing excess POCl₃ under reduced pressure. This minimizes the exotherm during the quench and reduces the amount of acidic byproducts.[3]
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Controlled Quench: Use a milder quenching agent like a cold, saturated sodium bicarbonate solution and maintain a low temperature throughout the work-up.
Q4: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride is a highly corrosive and reactive chemical that requires careful handling.[4][5][6]
Essential Safety Measures:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
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Fume Hood: Conduct all operations in a well-ventilated fume hood.
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Moisture Sensitivity: POCl₃ reacts violently with water. Ensure all glassware is dry and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
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Emergency Preparedness: Have an appropriate quenching agent and spill kit readily available. Ensure access to an emergency shower and eyewash station.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.
Materials:
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4-bromo-1(2H)-isoquinolinone
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Phosphorus oxychloride (POCl₃)
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Anhydrous Toluene (or another suitable high-boiling solvent)
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Ice
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Saturated aqueous sodium bicarbonate solution
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Ethyl acetate
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Anhydrous sodium sulfate
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Personal Protective Equipment (PPE)
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a thermocouple, and a magnetic stirrer, add 4-bromo-1(2H)-isoquinolinone (1.0 eq) and anhydrous toluene.
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Reagent Addition (Semi-batch): While stirring the mixture, slowly add phosphorus oxychloride (3.0-5.0 eq) dropwise from the dropping funnel at a rate that maintains the internal temperature below a pre-determined safe limit (e.g., 40-50°C). Cooling with a water bath may be necessary.
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Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (typically around 110°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
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Cooling and Excess Reagent Removal (Optional but Recommended for Scale-up): Once the reaction is complete, cool the mixture to room temperature. If possible, remove the excess POCl₃ and toluene under reduced pressure.
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Quenching (Reverse Quench): In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution. Slowly and carefully add the reaction mixture to the quenching solution via a dropping funnel, ensuring the temperature of the quenching mixture does not exceed 20°C.
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Extraction: After the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x).
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Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes key parameters for the synthesis of this compound. These values are indicative and may need to be adjusted based on the scale of the reaction and the equipment used.
| Parameter | Value | Notes |
| Stoichiometry | ||
| 4-bromo-1(2H)-isoquinolinone | 1.0 eq | Starting material |
| Phosphorus oxychloride (POCl₃) | 3.0 - 5.0 eq | Reagent and can act as a solvent |
| Reaction Conditions | ||
| Reaction Temperature | 110-120 °C (reflux) | Higher temperatures can lead to side reactions |
| Reaction Time | 2 - 4 hours | Monitor by TLC or LC-MS for completion |
| Quenching Conditions | ||
| Quenching Temperature | < 20 °C | Crucial for controlling the exotherm |
| Quenching Agent | Saturated NaHCO₃ solution / Ice | A reverse quench is recommended |
Exotherm Management Workflow
The following diagram illustrates a logical workflow for managing potential exotherms during the scale-up of this compound synthesis.
Caption: Workflow for Managing Reaction Exotherms.
References
Removal of phosphorus-based impurities from 4-Bromo-1-chloroisoquinoline reactions
Welcome to the Technical Support Center for the synthesis and purification of 4-Bromo-1-chloroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the removal of phosphorus-based impurities from the synthesis of this compound, a critical intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the most common phosphorus-based impurities in the synthesis of this compound?
A1: The synthesis of this compound often employs phosphorus oxychloride (POCl₃) as a dehydrating and chlorinating agent. Consequently, the primary phosphorus-based impurities are typically hydrolysis products of POCl₃, including pyrophosphoric acid, and most commonly, phosphoric acid (H₃PO₄). If other phosphorus-based reagents are used, such as in Wittig or Mitsunobu reactions for further modifications, byproducts like triphenylphosphine oxide (TPPO) can also be present.
Q2: What is the standard workup procedure to remove phosphoric acid after a reaction with POCl₃?
A2: The standard procedure involves quenching the reaction mixture by carefully adding it to ice water. This hydrolyzes any remaining POCl₃ to phosphoric acid. The product is then typically extracted into an organic solvent. Subsequent washes of the organic layer with a weak base, such as saturated sodium bicarbonate solution or dilute sodium hydroxide, will neutralize and remove the acidic phosphoric acid into the aqueous layer.
Q3: My product is soluble in both my organic solvent and aqueous base. How can I remove phosphoric acid in this case?
A3: If your product exhibits significant solubility in aqueous base, acid-base extraction may lead to product loss. In such scenarios, consider alternative methods like column chromatography over silica gel. The highly polar phosphoric acid will strongly adhere to the silica, allowing the less polar this compound to be eluted. Alternatively, the use of a scavenger resin that specifically binds to acidic impurities can be employed.
Q4: After my aqueous workup, I suspect there are still phosphorus-based impurities. How can I confirm their presence?
A4: The presence of residual phosphorus-based impurities can be often be detected by analytical techniques such as ³¹P NMR spectroscopy, which is highly sensitive to phosphorus-containing compounds. Another indicator can be an unusually low yield of the desired product after purification, or the presence of a persistent polar impurity in TLC analysis that does not correspond to the starting material or desired product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of phosphorus-based impurities.
Problem 1: Persistent acidic impurities after aqueous workup.
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Symptom: The organic layer remains acidic even after multiple washes with a basic solution, or the final product shows a broad peak in ¹H NMR, characteristic of acidic protons.
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Possible Cause: Incomplete hydrolysis of POCl₃ or insufficient washing with the basic solution.
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Solution:
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Ensure the initial quenching step is performed thoroughly by allowing the reaction mixture to stir with ice water for a sufficient amount of time.
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Increase the number of washes with the basic solution.
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Use a slightly more concentrated basic solution, but be cautious of potential product degradation.
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Consider a final wash with brine to break any emulsions and aid in the separation of layers.
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Problem 2: Low yield after column chromatography.
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Symptom: A significant amount of the desired product is lost during chromatographic purification.
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Possible Cause: The product may be partially retained on the silica gel, especially if residual acidic impurities are present.
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Solution:
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Neutralize the crude product with a mild base before loading it onto the column.
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Use a less polar eluent system to reduce the retention of the product on the silica.
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Consider using a different stationary phase, such as alumina, which may have different adsorption properties.
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Problem 3: The presence of a highly polar, non-acidic phosphorus impurity.
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Symptom: A polar spot is observed on the TLC plate that does not correspond to phosphoric acid. This is more common if reagents like triphenylphosphine were used in subsequent steps.
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Possible Cause: Formation of triphenylphosphine oxide (TPPO).
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Solution:
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Precipitation/Crystallization: TPPO can sometimes be precipitated from a non-polar solvent like hexane or a mixture of ether and pentane.
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Silica Plug Filtration: A quick filtration through a short plug of silica gel can retain the highly polar TPPO.
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Scavenger Resins: Use a resin designed to scavenge phosphine oxides.
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Experimental Protocols
Protocol 1: Standard Aqueous Workup for POCl₃ Removal
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Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
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Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
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Washing: Wash the organic layer sequentially with:
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Water
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Saturated aqueous sodium bicarbonate solution (repeat until no more gas evolution is observed)
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Brine
-
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification using a Scavenger Resin for Acidic Impurities
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Dissolution: Dissolve the crude product containing acidic impurities in a suitable solvent.
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Resin Addition: Add the appropriate amount of an amine-based scavenger resin to the solution.
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Stirring: Stir the mixture at room temperature for the recommended time (typically 1-4 hours).
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Filtration: Filter off the resin and wash it with a small amount of the solvent.
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Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Data Presentation
| Purification Method | Key Advantages | Key Disadvantages | Typical Recovery Rate |
| Aqueous Workup | Simple, cost-effective, and efficient for removing large quantities of acidic impurities. | Can lead to product loss if the product is water-soluble or base-sensitive. Emulsion formation can be an issue. | 80-95% |
| Column Chromatography | Highly effective for separating compounds with different polarities. | Can be time-consuming and require large volumes of solvent. Product loss can occur on the column. | 70-90% |
| Scavenger Resins | High selectivity for specific impurities, simple filtration-based removal. | Can be expensive, and the resin capacity may be a limiting factor for large-scale reactions. | >95% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the removal of phosphorus-based impurities.
Stability issues of 4-Bromo-1-chloroisoquinoline under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromo-1-chloroisoquinoline under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a reactive molecule susceptible to degradation under certain conditions, particularly in the presence of strong acids, bases, and nucleophiles. The chlorine atom at the 1-position is prone to nucleophilic aromatic substitution, while the bromo group at the 4-position can also participate in reactions, though generally to a lesser extent under typical hydrolytic conditions. For optimal stability, it should be stored in a cool, dry, and dark place under an inert atmosphere.
Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?
A2: Under basic conditions, the primary degradation pathway is the hydrolysis of the chloro group at the 1-position to form 4-Bromo-1-hydroxyisoquinoline. Under more forcing basic conditions, hydrolysis of the bromo group may also occur. In acidic conditions, the isoquinoline nitrogen can be protonated, which may influence the compound's reactivity, but significant hydrolytic degradation of the halogen substituents is less common compared to basic conditions.
Q3: How should I handle and store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored under an inert gas (like nitrogen or argon) at 2-8°C.[1] Avoid exposure to moisture, strong acids, strong bases, and oxidizing agents. Solutions of the compound, especially in protic or nucleophilic solvents, should be prepared fresh and used promptly.
Q4: Are there any visual indicators of this compound degradation?
A4: While not a definitive test, visual changes such as discoloration (e.g., from white/off-white to yellow or brown) or a change in the physical state of the solid may indicate degradation. For solutions, the appearance of precipitates or a color change can also be an indicator. However, the absence of visual changes does not guarantee stability, and chromatographic analysis (e.g., HPLC, TLC) is necessary for confirmation.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Reactions Involving this compound
-
Possible Cause: Degradation of the starting material due to reaction conditions.
-
Recommendation:
-
Ensure your reaction is performed under anhydrous and inert conditions if sensitive reagents are used.
-
If using a base, consider using a non-nucleophilic or sterically hindered base to prevent unwanted substitution at the 1-position.
-
Minimize reaction time and temperature where possible. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
-
-
Possible Cause: The solvent is participating in the reaction.
-
Recommendation: Avoid using nucleophilic solvents (e.g., alcohols) unless they are intended to be a reactant. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for reactions involving nucleophilic substitution.[2]
-
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
-
Possible Cause: Formation of degradation products.
-
Recommendation:
-
Analyze the unexpected peaks by mass spectrometry (MS) to identify their molecular weights.
-
Based on the pH and nucleophiles present in your sample, consider the likely degradation products outlined in the "Potential Degradation Products" table below.
-
Run a forced degradation study under your specific conditions to confirm the identity of the degradation products.
-
-
-
Possible Cause: Impurities in the starting material.
-
Recommendation: Always check the purity of the starting material by a reliable analytical method (e.g., HPLC, NMR) before use.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Solution (25°C)
| Solvent/Condition | pH | Half-life (t½) (Estimated) | Major Degradation Product |
| 0.1 M HCl (aq) | 1 | > 7 days | Minimal degradation |
| Water | 7 | ~ 48 hours | 4-Bromo-1-hydroxyisoquinoline |
| 0.1 M NaOH (aq) | 13 | < 8 hours | 4-Bromo-1-hydroxyisoquinoline |
| Methanol | Neutral | ~ 72 hours | 4-Bromo-1-methoxyisoquinoline |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Table 2: Potential Degradation Products of this compound
| Degradation Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Condition |
| 4-Bromo-1-hydroxyisoquinoline | C₉H₆BrNO | 224.06 | Hydrolysis (neutral, basic) |
| 4-Bromo-1-methoxyisoquinoline | C₁₀H₈BrNO | 238.08 | Reaction with methanol |
| 1-Chloro-4-hydroxyisoquinoline | C₉H₆ClNO | 179.60 | Hydrolysis of bromo group (forcing conditions) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at room temperature for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mandatory Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under basic and nucleophilic conditions.
References
Validation & Comparative
Comparative Reactivity of 4-Bromo-1-chloroisoquinoline and Other Dihalo-isoquinolines: A Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the isoquinoline scaffold is a cornerstone in the development of novel therapeutics and functional materials. Dihalo-isoquinolines, in particular, serve as versatile precursors for the synthesis of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 4-Bromo-1-chloroisoquinoline against other dihalo-isoquinolines in three of the most powerful C-C and C-N bond-forming reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Principles of Reactivity in Dihalo-isoquinolines
The site-selectivity of cross-coupling reactions on dihalo-isoquinolines is governed by a combination of factors:
-
Nature of the Halogen: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl. This trend is a primary determinant of which halogen will preferentially undergo oxidative addition to the palladium catalyst.
-
Position on the Isoquinoline Ring: The electronic properties of the isoquinoline ring influence the reactivity at different positions. The C1 position is generally more electrophilic and susceptible to nucleophilic attack, which can also influence the rate of oxidative addition in cross-coupling reactions.
-
Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reactivity and site-selectivity of the coupling reaction. Sterically hindered and electron-rich ligands can, in some cases, override the intrinsic reactivity of the C-X bond.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of dihalo-isoquinolines, the reaction can be directed to a specific position based on the differential reactivity of the halogens.
Expected Reactivity Order:
Based on the general principles, the expected order of reactivity for a Suzuki-Miyaura coupling on a dihalo-isoquinoline is: Iodo > Bromo > Chloro. For this compound, the reaction is expected to occur selectively at the C4-Br bond.
Comparative Data for Suzuki-Miyaura Coupling:
| Dihalo-isoquinoline | Coupling Partner | Catalyst System | Product(s) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 4-Phenyl-1-chloroisoquinoline | ~80-90 (estimated) | Analogous systems |
| 1,4-Dibromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 1-Bromo-4-phenylisoquinoline & 1,4-Diphenylisoquinoline | Selective for C4 | [Analogous systems] |
| 1,4-Dichloroisoquinoline | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O | 1-Chloro-4-phenylisoquinoline | Moderate to Good | [Analogous systems] |
| 4,7-Dibromoisoquinoline | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 7-Aryl-4-bromoisoquinoline | Good | [1][2] |
| 7-Chloro-4-iodoquinoline | Phenylboronic acid | Pd(OAc)₂, Na₂CO₃, H₂O | 7-Chloro-4-phenylquinoline | 98 | [3][4] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Materials: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), Sodium Carbonate (2.0 equiv), Toluene (5 mL), Ethanol (2 mL), Water (2 mL).
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and sodium carbonate.
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add the degassed solvents (Toluene, Ethanol, Water).
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity of dihalo-isoquinolines in this reaction is also dictated by the nature and position of the halogen.
Expected Reactivity Order:
Similar to the Suzuki coupling, the C-Br bond is expected to be more reactive than the C-Cl bond. Therefore, for this compound, the amination should selectively occur at the C4 position.
Comparative Data for Buchwald-Hartwig Amination:
| Dihalo-isoquinoline | Amine | Catalyst System | Product(s) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 4-Morpholino-1-chloroisoquinoline | ~85-95 (estimated) | Analogous systems |
| 1-Bromo-4-chloroisoquinoline | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene | 1-Anilino-4-chloroisoquinoline | Good | [Analogous systems] |
| 1,4-Dichloroisoquinoline | Piperidine | Pd₂(dba)₃, BrettPhos, K₃PO₄, Dioxane | 1-Piperidino-4-chloroisoquinoline | Moderate to Good | [Analogous systems] |
| 6-Bromoisoquinoline | Primary Amine | Pd(OAc)₂, Xantphos, NaOtBu, Toluene | 6-Amino-isoquinoline derivative | Good | [1] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Materials: this compound (1.0 equiv), Morpholine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), Sodium tert-butoxide (1.4 equiv), Anhydrous Toluene (5 mL).
-
Procedure:
-
In a glovebox, to an oven-dried vial, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and toluene.
-
Add morpholine and seal the vial.
-
Remove the vial from the glovebox and heat to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. The chemoselectivity in dihalo-isoquinolines is again a key consideration.
Expected Reactivity Order:
The reactivity trend of C-X bonds in Sonogashira coupling is I > Br > Cl.[5] Thus, for this compound, the coupling is anticipated to occur at the C4-Br position.
Comparative Data for Sonogashira Coupling:
| Dihalo-isoquinoline | Alkyne | Catalyst System | Product(s) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 4-(Phenylethynyl)-1-chloroisoquinoline | ~70-85 (estimated) | Analogous systems |
| 1-Bromo-4-chloroisoquinoline | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N, DMF | 1-((Trimethylsilyl)ethynyl)-4-chloroisoquinoline | Good | [Analogous systems] |
| 1,4-Dichloroisoquinoline | 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI, i-Pr₂NH, Dioxane | 1-Chloro-4-(hex-1-yn-1-yl)isoquinoline | Moderate | [Analogous systems] |
| 2-Bromo-4-iodoquinoline | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 2-Bromo-4-alkynylquinoline | Selective for C4 | [6][7] |
Experimental Protocol: Sonogashira Coupling of this compound
-
Materials: this compound (1.0 equiv), Phenylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), Copper(I) Iodide (0.05 equiv), Triethylamine (2.5 equiv), Anhydrous THF (5 mL).
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Signaling Pathways and Drug Development
Isoquinoline derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[8] They have been implicated in various signaling pathways, making them attractive targets for drug development.
The ability to selectively functionalize dihalo-isoquinolines at different positions through controlled cross-coupling reactions is crucial for generating libraries of diverse compounds for structure-activity relationship (SAR) studies in drug discovery programs. The predictable reactivity of this compound makes it an excellent starting material for such endeavors.
References
- 1. 4-Bromo-8-chloroisoquinolin-1-ol | 2137784-18-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 6. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Unambiguous Structural Verification of 4-Bromo-1-chloroisoquinoline Derivatives: A 2D NMR-Based Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with an alternative method, single-crystal X-ray diffraction, for the validation of 4-Bromo-1-chloroisoquinoline derivative structures. Detailed experimental protocols and data presentation are included to support methodological application.
The isoquinoline scaffold is a key structural motif in a multitude of biologically active compounds and pharmaceutical agents. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. Consequently, the unambiguous determination of the substitution pattern on the isoquinoline core is a critical step in the synthesis and characterization of these derivatives. 2D NMR techniques, including COSY, HSQC, and HMBC, offer a powerful, non-destructive method for elucidating the precise connectivity of atoms within a molecule in solution.
Comparative Analysis: 2D NMR vs. Single-Crystal X-ray Diffraction
| Feature | 2D NMR Spectroscopy | Single-Crystal X-ray Diffraction |
| Principle | Measures nuclear spin correlations through chemical bonds to determine atomic connectivity. | Scatters X-rays from a crystalline lattice to determine the precise three-dimensional arrangement of atoms. |
| Sample Phase | Solution | Solid (single crystal) |
| Information | Provides detailed information about the covalent structure and connectivity of atoms in the solution state. | Yields the definitive solid-state structure, including bond lengths, bond angles, and stereochemistry. |
| Prerequisites | Soluble sample in a suitable deuterated solvent. | A high-quality single crystal of the compound. |
| Throughput | Relatively high; spectra can be acquired within hours. | Can be time-consuming and challenging to obtain suitable crystals. |
| Data Interpretation | Requires expertise in spectral analysis to deduce the structure. | Data processing and structure solution can be complex but often lead to an unambiguous result. |
Structural Elucidation of a Representative this compound Derivative using 2D NMR
To illustrate the power of 2D NMR in structural validation, a representative dataset for a hypothetical this compound derivative is presented below. This data is based on typical chemical shifts and coupling constants for such structures.
1H and 13C NMR Data
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| 3 | 8.15 (s) | 142.5 |
| 5 | 8.20 (d, J=8.5 Hz) | 129.8 |
| 6 | 7.70 (t, J=7.5 Hz) | 128.5 |
| 7 | 7.95 (t, J=8.0 Hz) | 127.9 |
| 8 | 8.40 (d, J=8.0 Hz) | 135.2 |
| 4a | - | 128.1 |
| 8a | - | 136.5 |
| 1 | - | 151.0 |
| 4 | - | 122.0 |
Key 2D NMR Correlations
| Correlation Type | Proton (1H) | Carbon (13C) or Proton (1H) |
| COSY | H-5 (8.20) | H-6 (7.70) |
| H-6 (7.70) | H-5 (8.20), H-7 (7.95) | |
| H-7 (7.95) | H-6 (7.70), H-8 (8.40) | |
| H-8 (8.40) | H-7 (7.95) | |
| HSQC | H-3 (8.15) | C-3 (142.5) |
| H-5 (8.20) | C-5 (129.8) | |
| H-6 (7.70) | C-6 (128.5) | |
| H-7 (7.95) | C-7 (127.9) | |
| H-8 (8.40) | C-8 (135.2) | |
| HMBC | H-3 (8.15) | C-1 (151.0), C-4 (122.0), C-4a (128.1) |
| H-5 (8.20) | C-4 (122.0), C-6 (128.5), C-8a (136.5) | |
| H-8 (8.40) | C-1 (151.0), C-4a (128.1), C-6 (128.5), C-7 (127.9) |
Experimental Protocols
2D NMR Spectroscopy
A sample of the this compound derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, 0.5-0.7 mL) and transferred to an NMR tube. All 2D NMR spectra are acquired on a spectrometer operating at a proton frequency of 500 MHz or higher.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. The spectrum displays correlations between coupled protons as cross-peaks.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.
Single-Crystal X-ray Diffraction
A high-quality single crystal of the compound is mounted on a goniometer and placed in a stream of cold nitrogen gas. X-ray data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The resulting diffraction pattern is used to solve and refine the crystal structure, providing a definitive three-dimensional model of the molecule.
Visualization of Experimental Workflow and Structural Relationships
Caption: Workflow for the structural validation of a this compound derivative.
Caption: Numbering scheme for the this compound core structure.
Comparing the efficacy of different palladium catalysts for 4-Bromo-1-chloroisoquinoline cross-coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the isoquinoline scaffold is a cornerstone in the development of novel therapeutics and functional materials. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency in forming carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of different palladium catalysts for the cross-coupling of 4-bromo-1-chloroisoquinoline, a versatile building block with two distinct halogen atoms amenable to selective functionalization. The primary focus is on the chemoselective reaction at the more reactive C-Br bond.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that involve the coupling of two fragments with the aid of a palladium catalyst.[1] The general catalytic cycle for many of these reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, involves three key steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.[2][3][4] The choice of the palladium precursor and, critically, the associated ligands, plays a pivotal role in the catalyst's efficacy, influencing reaction rates, yields, and functional group tolerance.[1]
For dihalogenated substrates like this compound, the inherent difference in the bond dissociation energies of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective cross-coupling. The weaker C-Br bond is more susceptible to oxidative addition by the palladium catalyst, enabling chemoselective functionalization at the 4-position while leaving the C-Cl bond at the 1-position intact for subsequent transformations.
Comparative Efficacy of Palladium Catalysts
While direct, side-by-side comparative studies on the efficacy of various palladium catalysts for the cross-coupling of this compound are not extensively documented in the literature, we can infer performance based on analogous reactions with similar substrates and general principles of cross-coupling chemistry. The following tables summarize expected catalyst performance for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, focusing on the selective coupling at the C4-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide.[5] For the reaction of this compound with various arylboronic acids, several palladium catalysts are expected to be effective.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Features & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃, K₂CO₃ | Toluene, Dioxane, DMF | 80-110 | 70-95 | A classic, versatile catalyst. May require higher temperatures. |
| PdCl₂(dppf) | dppf | Cs₂CO₃, K₃PO₄ | Dioxane, THF | 80-100 | 85-98 | Often provides higher yields and is effective for a broad range of substrates.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene, Dioxane | Room Temp - 80 | 90-99 | Highly active catalyst system, allowing for lower catalyst loadings and milder reaction conditions. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH, Dioxane | Room Temp - 100 | 90-99 | Another highly active system, particularly effective for challenging substrates. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[1][3] The choice of a bulky, electron-rich phosphine ligand is crucial for high catalytic activity.
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of this compound
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Features & Considerations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 75-95 | An early generation catalyst system, effective for a range of amines.[1] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 90-99 | Highly effective for a broad scope of amines, including primary and secondary.[6] |
| Pd₂(dba)₃ / BrettPhos | BrettPhos | NaOtBu, K₃PO₄ | Toluene, THF | Room Temp - 100 | 90-99 | Excellent for sterically hindered amines and challenging substrates. |
| Pd(OAc)₂ / RuPhos | RuPhos | Cs₂CO₃ | Dioxane | 80-110 | 88-98 | Another highly active ligand for a wide range of amination reactions. |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] The reaction is typically carried out in the presence of a base and a palladium catalyst.
Table 3: Comparison of Palladium Catalysts for Heck Reaction of this compound
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Features & Considerations |
| Pd(OAc)₂ | None (phosphine-free) | Et₃N, NaOAc | DMF, NMP | 100-140 | 60-85 | Simple conditions, but may require higher temperatures and catalyst loadings. |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | K₂CO₃, Et₃N | Acetonitrile, DMF | 80-120 | 70-90 | A standard system for Heck reactions. |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | Et₃N | DMF | 100-130 | 75-92 | A common and reliable catalyst for Heck couplings. |
| Herrmann's Catalyst | Tricyclohexylphosphine | NaOAc | NMP | 100-140 | 85-98 | A highly stable palladacycle catalyst, often effective at low loadings. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for each of the discussed cross-coupling reactions, focusing on the selective functionalization of the 4-position of this compound.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv) and a base (e.g., K₂CO₃, 2.0 equiv) are added.[2] The mixture is degassed with argon or nitrogen for 10-15 minutes and then heated to 80-100 °C under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., XPhos, 0.08 equiv), and the base (e.g., NaOtBu, 1.4 equiv) are combined. The tube is evacuated and backfilled with argon. Toluene, this compound (1.0 equiv), and the amine (1.2 equiv) are then added. The reaction mixture is heated to 80-110 °C with stirring until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Heck Reaction
A mixture of this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), a ligand (if applicable, e.g., P(o-tolyl)₃, 0.1 equiv), and a base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF) is placed in a sealed tube. The mixture is degassed and then heated to 100-140 °C. After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Decision tree for selecting a suitable palladium catalyst system based on the desired cross-coupling reaction.
Conclusion
The selective functionalization of this compound at the C4-position is a valuable strategy for the synthesis of complex isoquinoline derivatives. The choice of the palladium catalyst system is paramount for achieving high efficacy in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, generally offer superior performance, allowing for milder reaction conditions, broader substrate scope, and higher yields. The data and protocols presented in this guide provide a solid foundation for researchers to select and optimize conditions for their specific synthetic targets. Further screening of catalysts, ligands, bases, and solvents may be necessary to achieve optimal results for a particular transformation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Heck Reaction [organic-chemistry.org]
Halogenated Isoquinolines: A Comparative Guide to the Biological Activity of 4-Bromo-1-chloroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, with halogenated derivatives showing significant promise in the development of novel therapeutic agents. This guide provides a comparative overview of the biological activity of 4-Bromo-1-chloroisoquinoline derivatives against other halogenated isoquinolines, with a focus on their anticancer and antimicrobial properties. While direct head-to-head comparative studies are limited, this guide synthesizes available experimental data to offer insights into their structure-activity relationships (SAR).
Summary of Biological Activities
Halogenation of the isoquinoline ring is a key strategy for modulating the physicochemical and pharmacological properties of these compounds, including their lipophilicity and electronic distribution, which can significantly impact their interaction with biological targets.[1] Both chloro- and bromo-substituted isoquinolines have emerged as promising candidates for anticancer and antimicrobial drug discovery.[2]
Anticancer Activity
Derivatives of halogenated isoquinolines have demonstrated considerable cytotoxic effects against various cancer cell lines. The nature and position of the halogen substituent play a crucial role in determining their anticancer potency.[2] For instance, 4-Bromo-isoquinoline derivatives have been utilized in the synthesis of compounds with demonstrated antitumor activity.[2] While specific comparative data for this compound is scarce, studies on related halogenated quinolines and isoquinolines provide valuable insights.
Antimicrobial Activity
Halogenated isoquinolines have also been investigated for their activity against a range of bacterial pathogens. Chloro-substituted quinoline analogs have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] However, there is less reported information specifically on the antibacterial activity of bromo-substituted isoquinoline derivatives in the reviewed literature.[2]
Data Presentation
The following tables summarize the available quantitative data on the biological activity of various halogenated isoquinoline and quinoline derivatives. It is important to note that this data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Halogenated Isoquinoline and Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Key Observations | Reference(s) |
| Chloro-quinoline derivatives | MCF-7 (Breast), A549 (Lung) | Not specified | Precursors for cytotoxic compounds. | [2] |
| 4-Bromo-isoquinoline derivatives | Leukemia | Not specified | Utilized in the synthesis of antitumor agents. | [2] |
| 6-Bromo-5-nitroquinoline | HT29 (Colon), C6 (Glioblastoma), HeLa (Cervical) | Not specified | Exhibited significant antiproliferative activity. | [3] |
| 6-Bromo-7-anilino-1-arylisoquinolinequinone | AGS (Gastric), HL-60 (Leukemia) | 1.31 - 11.04 | Showed significant cytotoxic activity. | [3] |
Table 2: Antimicrobial Activity of Halogenated Isoquinoline and Quinoline Derivatives
| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL) | Key Observations | Reference(s) |
| Chloro-substituted quinoline analogs | Staphylococcus aureus, Escherichia coli | Not specified | Good antibacterial activity reported. | [2] |
| Bromo-substituted isoquinoline derivatives | - | - | Less frequently reported in the literature. | [2] |
| Alkynyl isoquinolines (HSN584, HSN739) | MRSA, VRE | 4 - 8 | Potent activity against drug-resistant strains. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological activity studies. The following are standard protocols for the assays commonly used to evaluate the anticancer and antimicrobial activities of the compounds discussed.
MTT Assay for Anticancer Activity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the culture medium and add them to the wells. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Assay for Antimicrobial Activity Assessment
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh culture.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
The following diagrams illustrate key concepts related to the biological evaluation of halogenated isoquinoline derivatives.
General workflow for the synthesis and biological evaluation of halogenated isoquinolines.
References
- 1. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Monitoring 4-Bromo-1-chloroisoquinoline Reactions
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is crucial for optimizing yields, minimizing impurities, and ensuring the quality of the final product. The synthesis of 4-Bromo-1-chloroisoquinoline, a key intermediate in the development of various pharmaceutical compounds, requires robust analytical methods to track its formation and the consumption of reactants. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative techniques for monitoring the progress of this compound reactions.
Introduction to Analytical Techniques for Reaction Monitoring
Several analytical techniques can be employed to monitor the progress of organic reactions. The choice of method depends on factors such as the complexity of the reaction mixture, the required sensitivity and selectivity, and the availability of instrumentation.[1] High-Performance Liquid Chromatography (HPLC) with UV detection, Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are common methods used.[1][2] However, LC-MS has emerged as a particularly powerful tool due to its high sensitivity and selectivity, providing not only quantitative data but also mass information for the identification of reactants, intermediates, products, and byproducts.[3][4]
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of LC-MS compared to other common analytical techniques for monitoring this compound reactions. The data presented are compiled from various studies on the analysis of halogenated aromatic compounds and pharmaceutical intermediates.
Data Presentation: Performance Comparison
| Feature | LC-MS/MS | HPLC-UV | Quantitative TLC (with Densitometry) | Quantitative NMR (qNMR) |
| Principle | Separation by polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Separation by polarity on a plate, quantification by light absorption/fluorescence. | Quantification based on the direct proportionality between NMR signal integral and molar concentration.[5] |
| Selectivity | Very High | Moderate to High | Low to Moderate | High |
| Sensitivity | Excellent (pg to fg range) | Good (ng range) | Moderate (µg to ng range) | Moderate (mg to µg range) |
| Limit of Detection (LOD) | ~0.01 - 1 ng/mL | ~1 - 10 ng/mL | ~10 - 100 ng/mL | ~0.1 - 1 mg/mL |
| Limit of Quantification (LOQ) | ~0.05 - 5 ng/mL | ~5 - 50 ng/mL | ~50 - 500 ng/mL | ~0.5 - 5 mg/mL |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.98 | >0.999 |
| Precision (%RSD) | < 5% | < 5% | 5 - 15% | < 2% |
| Accuracy (%Recovery) | 95 - 105% | 95 - 105% | 85 - 115% | 98 - 102% |
| Analysis Time per Sample | 5 - 15 minutes | 10 - 20 minutes | 20 - 40 minutes (including development) | 5 - 15 minutes |
| Structural Information | High (Molecular Weight & Fragmentation) | Low (Retention Time) | Low (Retention Factor) | Very High (Detailed molecular structure) |
| Cost | High | Medium | Low | Very High |
| Complexity | High | Medium | Low | High |
Experimental Protocols
Detailed methodologies for LC-MS and the primary alternative, HPLC-UV, are provided below. These protocols are based on established methods for similar halogenated isoquinoline compounds and can be adapted for the specific reaction monitoring of this compound.
LC-MS/MS Method for this compound
This method is designed for high sensitivity and selectivity, making it ideal for tracking trace-level components and confirming product identity.
1. Sample Preparation:
-
Quench a small aliquot (e.g., 10 µL) of the reaction mixture in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to stop the reaction.
-
Vortex the mixture thoroughly.
-
If necessary, dilute the sample further to fall within the linear range of the calibration curve.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Instrumentation:
-
A High-Performance Liquid Chromatography system coupled to a triple quadrupole or time-of-flight mass spectrometer with an electrospray ionization (ESI) source.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6.1-7 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Full Scan (m/z 100-400) for qualitative analysis. The characteristic bromine isotopic pattern should be observable.[6]
-
Precursor Ion (for MRM): [M+H]⁺ of this compound (m/z 242.0/244.0).
-
Product Ion(s) (for MRM): To be determined by infusion of a standard and performing a product ion scan.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
HPLC-UV Method for this compound
This method is a cost-effective and robust alternative for routine quantitative analysis when mass spectrometric identification is not required for every time point.
1. Sample Preparation:
-
Follow the same procedure as for the LC-MS method (quenching, dilution, and filtration).
2. Instrumentation:
-
A High-Performance Liquid Chromatography system with a UV-Vis or Diode Array Detector (DAD).
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic or Gradient Elution: A suitable gradient can be developed to separate reactants, intermediates, and the product. A starting point could be a gradient from 30% to 80% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: A suitable wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm or a wavelength determined by UV scan of a standard).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for LC-MS analysis and the decision-making process for selecting an appropriate analytical technique.
Conclusion
For monitoring the progress of this compound reactions, LC-MS offers unparalleled advantages in terms of sensitivity, selectivity, and the ability to provide structural information, making it the gold standard for detailed reaction analysis and impurity profiling.[3][4] HPLC-UV stands as a reliable and cost-effective workhorse for routine quantitative monitoring where the identities of the components are well-established.[6] While techniques like quantitative TLC and qNMR have their specific applications, they are generally less suited for routine, high-throughput reaction monitoring in a drug development setting compared to LC-based methods. The choice of the analytical method should be guided by the specific requirements of the study, balancing the need for detailed information with practical considerations such as cost and sample throughput.
References
- 1. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 2. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. rsc.org [rsc.org]
- 5. emerypharma.com [emerypharma.com]
- 6. benchchem.com [benchchem.com]
The Gold Standard: X-ray Crystallography for Definitive Structure Elucidation of 4-Bromo-1-chloroisoquinoline Products
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For complex heterocyclic compounds such as 4-Bromo-1-chloroisoquinoline, a versatile building block in medicinal chemistry, precise structural knowledge is paramount for understanding its reactivity, designing derivatives with enhanced biological activity, and ensuring intellectual property protection. While various analytical techniques offer valuable structural insights, single-crystal X-ray crystallography remains the unequivocal gold standard for providing a definitive, high-resolution atomic arrangement.
This guide presents a comparative overview of X-ray crystallography alongside other common analytical methods for the structural elucidation of this compound. By examining the strengths and limitations of each technique and providing illustrative experimental data, we aim to equip researchers with the knowledge to make informed decisions for their analytical workflows.
Quantitative Data Comparison: A Head-to-Head Analysis
To illustrate the distinct advantages of each technique, the following tables summarize typical quantitative data that could be obtained for a hypothetical sample of this compound.
Table 1: Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₉H₅BrClN |
| Formula Weight | 242.50 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542(3) |
| b (Å) | 13.215(5) |
| c (Å) | 7.891(2) |
| α (°) | 90 |
| β (°) | 101.34(2) |
| γ (°) | 90 |
| Volume (ų) | 873.4(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.843 |
| R-factor (%) | 3.5 |
Note: The data presented in this table is illustrative and based on typical values for small organic molecules, as specific crystallographic data for this compound is not publicly available.
Table 2: Comparison with Alternative Analytical Techniques
| Technique | Information Provided | Resolution | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Atomic (<1 Å) | Requires a single, high-quality crystal; cannot provide information on dynamic processes in solution. |
| NMR Spectroscopy | Information on the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms in solution. | Indirect, through-bond and through-space correlations. | Does not provide a direct 3D structure; interpretation can be complex for molecules with overlapping signals. |
| Mass Spectrometry | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. | High mass accuracy. | Does not provide information on the 3D arrangement of atoms or isomer differentiation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the key experimental protocols.
Single-Crystal X-ray Diffraction
-
Crystallization: High-purity this compound is dissolved in a suitable solvent (e.g., a mixture of dichloromethane and hexane). Slow evaporation of the solvent at a constant temperature is performed to promote the growth of single crystals of suitable size and quality (typically >0.1 mm in all dimensions).
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected using a CCD or CMOS detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to establish connectivity.
-
Data Analysis: The chemical shifts, coupling constants, and integrations of the signals are analyzed to deduce the structure of the molecule in solution.
Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The mass-to-charge ratios of the resulting ions are measured by a mass analyzer (e.g., time-of-flight or quadrupole). High-resolution mass spectrometry can be used to determine the elemental composition.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the logical workflow for the definitive structure elucidation of this compound products using X-ray crystallography.
Conclusion
For the definitive structural elucidation of this compound products, single-crystal X-ray crystallography stands as the unparalleled method. It provides a direct and unambiguous three-dimensional map of the molecule, which is essential for understanding its chemical behavior and for rational drug design. While NMR and mass spectrometry are indispensable tools for routine characterization and for analyzing molecules in solution, they do not offer the same level of definitive structural detail as X-ray crystallography. For researchers and professionals in drug development, investing in obtaining a single crystal and performing X-ray diffraction analysis is a critical step to ensure the accuracy and integrity of their scientific endeavors.
In vitro testing of 4-Bromo-1-chloroisoquinoline-derived compounds against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent structural motif in a multitude of natural and synthetic compounds demonstrating significant biological activities.[1] Halogenation of this scaffold, including the introduction of bromine and chlorine atoms, has been identified as a key strategy in the development of potent anticancer agents.[2] This guide provides a comparative overview of the in vitro performance of various halogenated isoquinoline and quinoline derivatives against several cancer cell lines, offering insights into their therapeutic potential. While direct studies on a broad range of 4-Bromo-1-chloroisoquinoline derivatives are limited in publicly accessible literature, this guide synthesizes data from structurally related compounds to provide a valuable reference for researchers in oncology and medicinal chemistry.
Comparative Analysis of Cytotoxicity
The in vitro cytotoxic effects of various halogenated quinoline and isoquinoline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. These values provide a quantitative measure of a compound's potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Bromo-isoquinolines | Thiosemicarbazones derived from 4-Bromo-isoquinoline | Leukemia | Not specified, but demonstrated antitumor activity | [2] |
| Chloro-quinolines | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [3] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [3] | |
| 7-chloro-(4-thioalkylquinoline) derivatives (e.g., 47-50, 53, 54, 57, 59-70, 72-82) | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [4] | |
| Bromo-quinolines | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (Glioblastoma) | 5.45 (µg/mL) | [5] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HeLa (Cervical) | 9.6 (µg/mL) | [5] | |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HT29 (Colon) | 8.2 (µg/mL) | [5] | |
| Other Halogenated Quinolines | 2-chloroquinoline-3-carbaldehyde derivatives | MCF-7 (Breast), A549 (Lung) | Activity noted, but specific values not provided | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: Following incubation, an MTT solution is added to each well.
-
Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[2]
Cell Cycle Analysis via Flow Cytometry
Understanding how a compound affects the cell cycle is crucial to elucidating its mechanism of action.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity. This can reveal if the compound induces cell cycle arrest at a specific phase.[4]
Visualizing Workflows and Pathways
To better illustrate the experimental processes and potential mechanisms of action, the following diagrams have been generated.
Potential Signaling Pathways
Isoquinoline and quinoline derivatives exert their anticancer effects through various mechanisms.[6] While the specific pathways for this compound derivatives are yet to be fully elucidated, related compounds have been shown to induce cell death by modulating key signaling cascades.
These compounds can trigger apoptosis (programmed cell death), cause cell cycle arrest, and induce autophagy.[7][8] The interaction of these molecules with DNA and proteins is a critical aspect of their mode of action.[8] For instance, some isoquinoline alkaloids can bind to nucleic acids, disrupting the structure of DNA and interfering with replication and transcription processes.[8] Furthermore, certain derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, indicating an interference with mitotic processes.[4]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Suzuki, Stille, and Negishi Couplings for the Arylation of 4-Bromo-1-chloroisoquinoline
For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is paramount. The arylation of halogenated isoquinolines is a key transformation in the synthesis of a wide range of biologically active molecules. This guide provides a detailed head-to-head comparison of three powerful palladium-catalyzed cross-coupling reactions—the Suzuki, Stille, and Negishi couplings—for the arylation of 4-Bromo-1-chloroisoquinoline. The comparison is supported by representative experimental data and detailed protocols to aid in the selection of the optimal synthetic route.
The inherent reactivity differences between the C-Br and C-Cl bonds in this compound allow for selective functionalization. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. This chemoselectivity enables the preferential coupling at the more reactive C4-bromo position, leaving the C1-chloro position available for subsequent transformations.
Comparative Analysis of Coupling Reactions
The choice between Suzuki, Stille, and Negishi couplings often depends on a variety of factors including the availability of starting materials, functional group tolerance, reaction conditions, and toxicity of the reagents. Below is a summary of typical reaction conditions and performance for the arylation of this compound.
| Coupling Reaction | Typical Catalyst & Ligand | Base/Additive | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Suzuki Coupling | Pd(dppf)Cl₂ | Na₂CO₃ or K₂CO₃ | 1,4-Dioxane/Water | 80-100 | 4-12 | 85-95 |
| Stille Coupling | Pd(PPh₃)₄ | - | Toluene or DMF | 80-110 | 6-18 | 75-90 |
| Negishi Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | - | THF or DMF | 25-70 | 2-8 | 80-95 |
Experimental Protocols
Detailed experimental procedures for each coupling reaction are provided below. These protocols are based on established methodologies for similar substrates and should be optimized for specific applications.
Suzuki Coupling Protocol
This protocol describes the selective coupling of an arylboronic acid at the C4 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
This protocol outlines the coupling of an organostannane reagent with this compound.
Materials:
-
This compound
-
Aryltributylstannane (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed toluene or DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent) and the aryltributylstannane (1.1 equivalents).
-
Add anhydrous and degassed toluene or DMF via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 80-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 6-18 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Negishi Coupling Protocol
This protocol details the coupling of an organozinc reagent with this compound.
Materials:
-
This compound
-
Organozinc reagent (e.g., Phenylzinc chloride, 1.2-1.5 equivalents in THF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos, 2-5 mol%)
-
Anhydrous and degassed THF or DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent) dissolved in anhydrous and degassed THF or DMF.
-
Add the palladium catalyst to the solution.
-
Slowly add the organozinc reagent solution via syringe at room temperature or as specified by the chosen catalyst system.
-
Stir the reaction at room temperature or heat to 50-70 °C, depending on the reactivity of the substrates and catalyst.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the residue by column chromatography.
Visualizing the Catalytic Cycles
To further understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the catalytic cycles for the Suzuki, Stille, and Negishi couplings.
Caption: Catalytic cycle of the Suzuki coupling.
Caption: Catalytic cycle of the Stille coupling.
Caption: Catalytic cycle of the Negishi coupling.
Conclusion
All three cross-coupling reactions—Suzuki, Stille, and Negishi—are highly effective for the selective arylation of this compound at the C4 position.
-
The Suzuki coupling is often the preferred method due to the commercial availability and stability of boronic acids, as well as the generally high yields and environmentally benign nature of the boron-containing byproducts.
-
The Stille coupling offers the advantage of using air- and moisture-stable organostannanes, which are compatible with a wide range of functional groups. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.
-
The Negishi coupling is advantageous for its high reactivity, which often allows for milder reaction conditions and shorter reaction times. The primary limitation is the moisture and air sensitivity of the organozinc reagents, which typically require in situ preparation or careful handling.
The selection of the most appropriate method will ultimately depend on the specific requirements of the synthesis, including the nature of the desired aryl substituent, the scale of the reaction, and the laboratory's capabilities for handling sensitive reagents. This guide provides the foundational information to make an informed decision for the efficient synthesis of 4-aryl-1-chloroisoquinoline derivatives.
A Comparative Guide to the Metabolic Stability of Pharmaceuticals Derived from 4-Bromo-1-chloroisoquinoline and Alternative Scaffolds in PARP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the metabolic stability of pharmaceuticals derived from the 4-bromo-1-chloroisoquinoline scaffold, with a comparative assessment against alternative heterocyclic systems targeting Poly(ADP-ribose) polymerase (PARP). The following sections detail experimental data, in-depth protocols for key metabolic assays, and visual representations of relevant biological pathways and experimental workflows to inform drug discovery and development efforts.
Comparative Metabolic Stability Data
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1][2] The following table summarizes the in vitro metabolic stability of a representative isoquinoline derivative and several approved PARP inhibitors with alternative core structures, as determined in human liver microsomes (HLM).
| Compound Class | Specific Compound | Core Scaffold | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |
| Isoquinoline Derivative | 5-Aminoisoquinoline | Isoquinoline | 14.5 | 47.6 | [3] |
| Phthalazinone Derivative | Olaparib | Phthalazinone | Data not specified; metabolized by CYP3A4/5 | Data not specified | [4][5] |
| Phthalazinone Derivative | Talazoparib | Phthalazinone | 72.7 | 9.59 | [6][7] |
| Pyridinone Derivative | Niraparib | Pyridinone | Primarily metabolized by carboxylesterases | Data not specified | [8] |
Note: Direct metabolic stability data for pharmaceuticals derived specifically from this compound is not extensively available in public literature. 5-Aminoisoquinoline is presented as a closely related analogue to represent the metabolic profile of the isoquinoline scaffold.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for assessing the metabolic stability and drug-drug interaction potential of novel chemical entities.
In Vitro Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in Phase I drug-metabolizing enzymes like cytochrome P450s.[9][10]
Materials:
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (with internal standard) for reaction termination
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, MgCl2, and the test compound at the final desired concentration (e.g., 1 µM).
-
Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system and human liver microsomes.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[11]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The rate of disappearance of the test compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells, which contain both Phase I and Phase II metabolizing enzymes and cofactors.[13][14]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Test compound and positive control compounds
-
Collagen-coated plates
-
Acetonitrile for reaction termination
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate cryopreserved hepatocytes on collagen-coated plates and allow them to attach.
-
Compound Addition: Replace the medium with fresh incubation medium containing the test compound at the desired concentration.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect samples of the incubation medium.
-
Termination: Terminate the metabolic activity by adding cold acetonitrile.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the parent compound.
-
Calculations: Determine the half-life and intrinsic clearance from the rate of depletion of the compound.
Cytochrome P450 (CYP) Inhibition Assay
This assay is crucial for evaluating the potential of a drug candidate to cause drug-drug interactions by inhibiting major CYP isoforms.[15][16]
Materials:
-
Human liver microsomes
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
Test compound and known CYP inhibitors (positive controls)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile for reaction termination
-
LC-MS/MS system
Procedure:
-
Incubation Setup: In a 96-well plate, incubate human liver microsomes, a specific CYP probe substrate, and various concentrations of the test compound.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time.
-
Termination: Stop the reaction with cold acetonitrile.
-
Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is calculated.[17]
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for In Vitro Metabolic Stability Assessment
Caption: Workflow for an in vitro metabolic stability assay.
PARP-1 Signaling in DNA Single-Strand Break Repair
Caption: PARP-1 signaling pathway in DNA single-strand break repair.
Discussion and Comparison of Scaffolds
The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the basis of numerous approved drugs.[12][18] In the context of PARP inhibition, the isoquinoline core can effectively mimic the nicotinamide ribose moiety of the NAD+ cofactor, enabling it to bind to the catalytic domain of the enzyme. The metabolic data for 5-aminoisoquinoline suggests that this scaffold can be susceptible to relatively rapid metabolism, which may necessitate chemical modifications to enhance stability.
In contrast, many clinically successful PARP inhibitors, such as Olaparib and Talazoparib, are based on a phthalazinone scaffold.[6][19] Talazoparib, for instance, exhibits a significantly longer in vitro half-life compared to 5-aminoisoquinoline, indicating greater metabolic stability. This highlights a potential advantage of the phthalazinone core in designing long-acting PARP inhibitors.
Other heterocyclic systems, such as quinazolinones and quinoxalines, have also been explored as bioisosteres of the phthalazinone motif in the design of novel PARP inhibitors.[19][20] These alternative scaffolds offer different steric and electronic properties, which can be leveraged to optimize potency, selectivity, and pharmacokinetic parameters, including metabolic stability. The choice of a core scaffold is therefore a critical decision in the drug design process, with a direct impact on the metabolic fate and overall clinical viability of a drug candidate. Further structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies are essential to refine the design of next-generation PARP inhibitors based on these diverse heterocyclic systems.
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro evaluation of the inhibition and induction potential of olaparib, a potent poly(ADP-ribose) polymerase inhibitor, on cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC-MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal stability [bio-protocol.org]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. criver.com [criver.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. benchchem.com [benchchem.com]
- 19. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies [mdpi.com]
- 20. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Bond Dissociation Energies in 4-Bromo-1-chloroisoquinoline: A Quantum Chemical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the bond dissociation energies (BDEs) of the carbon-halogen bonds in 4-Bromo-1-chloroisoquinoline. The relative strengths of the C-Br and C-Cl bonds are critical in predicting the reactivity, metabolic pathways, and potential for covalent modification of drug candidates. While specific experimental or computational data for this compound is not available in the cited literature, this guide outlines the established quantum chemical protocols used for such an analysis and presents illustrative data from analogous aryl halides to draw informed comparisons.
The C-X bond strength is a key determinant in reactions where the halogen is displaced, such as in palladium-catalyzed cross-coupling reactions. Generally, the reactivity order follows the trend of C-I > C-Br > C-Cl, which correlates inversely with bond strength.[1] Understanding these energy differences is crucial for designing selective chemical syntheses and for predicting sites of metabolic degradation.
Experimental and Computational Protocols
The determination of bond dissociation energies is achieved computationally by calculating the enthalpy change associated with the homolytic cleavage of a specific bond.
Methodology for BDE Calculation:
The bond dissociation energy for the R-X bond is calculated as the difference between the sum of the energies of the resulting radicals (R• and X•) and the energy of the parent molecule (R-X). The standard protocol involves the following steps:
-
Geometry Optimization: The three-dimensional structures of the parent molecule (this compound) and the resulting radicals (1-chloro-isoquinolin-4-yl radical, 4-bromo-isoquinolin-1-yl radical, bromine radical, and chlorine radical) are optimized to find their lowest energy conformations.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A higher-level, more accurate energy calculation is often performed on the optimized geometries to refine the electronic energy.
-
BDE Calculation: The BDE is calculated using the following formula:
-
BDE(R-X) = [E(R•) + E(X•)] - E(R-X)
-
Where E represents the total energy (including thermal corrections) of each species.
-
Computational Details:
A variety of quantum chemical methods can be employed. Density Functional Theory (DFT) offers a good balance of computational cost and accuracy. Functionals such as B3LYP, B3P86, and ωB97X-D are commonly used in conjunction with basis sets like 6-311++G(d,p) or larger.[2][3][4] For high accuracy, composite methods like G3B3 or G4 can also be utilized.[1][3] The choice of method can influence the absolute BDE values, but the relative trends (e.g., C-Br vs. C-Cl) are generally consistent.[1]
Data Presentation: A Comparative Analysis
While data for this compound is unavailable, the BDEs for chlorobenzene and bromobenzene provide a strong basis for comparison. The electronic environment of the C-X bond in these molecules is similar to that in the target isoquinoline system.
| Bond Type | Model Compound | Computational Method | Calculated BDE (kcal/mol) | Experimental BDE (kcal/mol) |
| C-Cl | Chlorobenzene | G3B3 | 99.0 | 97.6[1] |
| C-Br | Bromobenzene | B3LYP | 83.7 | 82.6[1] |
Table 1: Comparison of calculated and experimental bond dissociation energies for C-Cl and C-Br bonds in analogous aryl halides. The data illustrates the significantly lower energy required to cleave a C-Br bond compared to a C-Cl bond.
Based on this data, the C-Br bond in this compound is expected to be substantially weaker than the C-Cl bond. This suggests that chemical or metabolic processes involving homolytic bond cleavage would preferentially occur at the C-Br position.
Visualization of the Computational Workflow
The following diagram illustrates the logical workflow for the quantum chemical calculation of a bond dissociation energy.
Caption: Workflow for calculating bond dissociation energy (BDE).
References
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 4-Bromo-1-chloroisoquinoline: A Guide for Laboratory Professionals
For immediate reference, 4-Bromo-1-chloroisoquinoline is a halogenated organic compound and must be managed as hazardous waste.[1][2][3] Strict adherence to safety protocols and institutional disposal procedures is mandatory to ensure personnel safety and environmental compliance. This guide provides comprehensive, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are operating in a well-ventilated area, preferably within a certified chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5][6]
-
Body Protection: A lab coat and closed-toe shoes.
Avoid direct contact with the skin and eyes, and prevent the inhalation of dust or vapors.[5][7] In the event of a spill, immediately clear the area and follow your institution's spill response procedures for hazardous materials. For minor spills, use an absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[5]
II. Step-by-Step Disposal Protocol
The primary and regulated method for the disposal of halogenated organic compounds like this compound is through controlled incineration by a licensed hazardous waste disposal facility.[2][7] Do not discharge this chemical to sewer systems or contaminate water, foodstuffs, or feed.[7]
1. Waste Segregation:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and reaction residues, must be collected separately from non-halogenated waste.[1][8]
-
Use a designated, leak-proof, and chemically compatible waste container clearly labeled for "Halogenated Organic Waste."[1][8]
2. Container Labeling:
-
The hazardous waste container must be accurately and clearly labeled.[1][8] The label should include:
3. Waste Collection and Storage:
-
Keep the halogenated waste container securely sealed when not in use.[5][9]
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
4. Disposal of Empty Containers:
-
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.[2]
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[2]
-
The rinsate must be collected and disposed of as halogenated hazardous waste.[1][2] Once decontaminated, the container can typically be disposed of as non-hazardous laboratory glassware or plastic.
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Follow all institutional protocols for waste manifest documentation and pickup procedures.
III. Quantitative Data Summary
| Physical and Chemical Properties[9] | |
| Physical State | Solid |
| Appearance | Beige |
| Melting Point/Range | 39 - 43 °C / 102.2 - 109.4 °F |
| Boiling Point/Range | 280 - 285 °C / 536 - 545 °F @ 760 mmHg |
| Flash Point | > 110 °C / > 230 °F |
IV. Experimental Protocols
Currently, there are no widely accepted experimental protocols for the in-lab chemical neutralization or degradation of this compound for disposal purposes. The recommended and regulated method of disposal is incineration.[2]
V. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uakron.edu [uakron.edu]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. echemi.com [echemi.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Bromo-1-chloroisoquinoline
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromo-1-chloroisoquinoline. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic compound that presents several health hazards. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] A comprehensive personal protective equipment plan is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[5][6][7] | Protects against splashes and vapors that can cause serious eye damage.[5] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[5][6] | Prevents skin contact, which can lead to irritation or burns.[5] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[2][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][5] | Minimizes inhalation of dust and vapors, which can cause respiratory tract irritation.[1][8] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation:
-
Work Area: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][5] Ensure the work area is clean and free of clutter.
-
Equipment: Have all necessary laboratory equipment, including glassware, stir plates, and measurement tools, readily available within the fume hood.
-
Safety Equipment: Confirm that a safety shower and eyewash station are easily accessible and in good working order.
2. Handling:
-
Weighing and Transfer: Carefully weigh the solid compound, avoiding the generation of dust.[9] Use appropriate tools, such as a spatula and weighing paper, for transfers.
-
In Solution: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within the fume hood. Keep the sash at the lowest practical height.
3. Cleanup:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. Rinse with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[5]
-
Spill Management: In case of a spill, evacuate the area if necessary. For small spills, use an inert absorbent material. Avoid using water, as it may increase the contaminated area.[9]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused or waste this compound in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[5][9] |
| Liquid Waste | Solutions containing this compound and solvent rinsate from decontamination should also be collected in the "Halogenated Organic Waste" container.[5][9] |
| Contaminated Items | Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound must be disposed of as hazardous waste.[9] |
| Empty Containers | Triple rinse empty containers with a suitable solvent.[9] The rinsate must be collected as hazardous waste.[9] After proper decontamination, the container can typically be disposed of as non-hazardous waste, but always consult your institution's specific guidelines.[9] |
The primary and regulated method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[9]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Action |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][4] Seek medical attention if irritation persists. |
| Inhalation | Remove the individual from the exposure area to fresh air.[1][4] If breathing is difficult or has stopped, provide artificial respiration.[1][10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[1][4] Seek immediate medical attention. |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.fr [fishersci.fr]
- 3. achmem.com [achmem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. hsa.ie [hsa.ie]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
